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3-Fluoro-5-(2-nitrophenyl)benzoic acid Documentation Hub

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  • Product: 3-Fluoro-5-(2-nitrophenyl)benzoic acid
  • CAS: 1393442-54-0

Core Science & Biosynthesis

Foundational

Technical Profile: 3-Fluoro-5-(2-nitrophenyl)benzoic acid

Executive Summary 3-Fluoro-5-(2-nitrophenyl)benzoic acid (CAS: 1393442-54-0) is a specialized biaryl building block utilized in the synthesis of polycyclic heteroaromatic compounds. Characterized by its meta-fluoro subst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-5-(2-nitrophenyl)benzoic acid (CAS: 1393442-54-0) is a specialized biaryl building block utilized in the synthesis of polycyclic heteroaromatic compounds. Characterized by its meta-fluoro substitution and ortho-nitro biaryl motif, this molecule serves as a critical "pre-cyclization" scaffold.

For drug development professionals, its primary value lies in its latent reactivity: the 2-nitrophenyl moiety functions as a masked aniline equivalent, allowing for controlled reduction and subsequent intramolecular cyclization with the benzoic acid core to generate fluorinated phenanthridinones . These fused systems are privileged structures in PARP inhibitors, antiviral agents, and intercalating DNA-binding drugs.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic protocol via Suzuki-Miyaura cross-coupling, and a strategic map of its chemical reactivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The incorporation of a fluorine atom at the C3 position modulates the lipophilicity (LogP) and metabolic stability of the ring system, protecting the typically vulnerable meta-position from oxidative metabolism (e.g., by CYP450 enzymes).

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name 3-Fluoro-5-(2-nitrophenyl)benzoic acid
CAS Number 1393442-54-0
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
Physical State Off-white to pale yellow solid
Predicted pKa 3.65 ± 0.10 (Acidic due to electron-withdrawing -F and -NO₂ groups)
Predicted LogP 2.8 – 3.1
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors
Solubility Low in water; Soluble in DMSO, MeOH, EtOAc, DMF

Synthetic Methodology: Suzuki-Miyaura Coupling

The most robust route to 3-Fluoro-5-(2-nitrophenyl)benzoic acid is the palladium-catalyzed cross-coupling of 3-carboxy-5-fluorophenylboronic acid (or its ester) with 1-bromo-2-nitrobenzene .

While reverse coupling (3-bromo-5-fluorobenzoic acid + 2-nitrophenylboronic acid) is possible, the protocol below prioritizes the stability of the boronic acid species and ease of purification.

Field-Proven Protocol

Reaction Scale: 1.0 Gram (Optimization required for >100g scale)

  • Reagents:

    • Aryl Halide: 1-Bromo-2-nitrobenzene (1.0 equiv)

    • Boronic Acid: 3-Carboxy-5-fluorophenylboronic acid (1.1 equiv)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for resistance to oxidation and high turnover.

    • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • Solvent System: 1,4-Dioxane / Water (4:1 v/v) - Ensures solubility of the inorganic base.

  • Procedure:

    • Step 1: Charge a reaction vial with the aryl halide, boronic acid, and K₂CO₃.

    • Step 2: Add the solvent system (degassed with N₂ for 10 mins).

    • Step 3: Add the Pd catalyst under a nitrogen stream. Seal the vessel.

    • Step 4: Heat to 90°C for 4–16 hours. Monitor by LC-MS for consumption of the bromide.

    • Step 5 (Workup): Cool to RT. Acidify carefully with 1N HCl to pH ~3 (precipitating the product).

    • Step 6: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Step 7 (Purification): Recrystallization from Ethanol/Water or column chromatography (MeOH/DCM gradient) if high purity is required.

Visualization: Synthetic Pathway

Synthesis SM1 3-Carboxy-5-fluorophenyl- boronic acid Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O 90°C SM1->Catalyst SM2 1-Bromo-2-nitrobenzene SM2->Catalyst Product 3-Fluoro-5-(2-nitrophenyl) benzoic acid (Target) Catalyst->Product Suzuki-Miyaura Cross-Coupling

Figure 1: Convergent synthesis via Pd-catalyzed cross-coupling. The reaction leverages the orthogonality of the nitro group to the coupling conditions.

Reactivity Profile & Drug Discovery Applications

The structural logic of this molecule is defined by the Nitro-Acid Proximity . It is not merely a final product but a "spring-loaded" intermediate.

Key Transformations
  • Nitro Reduction (The Gateway Step):

    • Reduction of the nitro group (H₂/Pd-C or Fe/NH₄Cl) yields the corresponding aniline: 3-amino-5-(2-aminophenyl)benzoic acid (if over-reduced) or the specific 3-fluoro-5-(2-aminophenyl)benzoic acid .

  • Lactamization (Phenanthridinone Formation):

    • The generated aniline at the ortho position of the biaryl ring can attack the carboxylic acid (activated via HATU or SOCl₂) to close the ring, forming a Phenanthridinone .

    • Relevance: This tricyclic core is isosteric with coumarins and quinolinones, widely used in PARP inhibitors (e.g., Rucaparib analogs).

Visualization: Scaffold Utility

Reactivity Target 3-Fluoro-5-(2-nitrophenyl) benzoic acid Aniline Intermediate: 3-Fluoro-5-(2-aminophenyl) benzoic acid Target->Aniline Nitro Reduction (H2, Pd/C or Fe/AcOH) Amide Amide Derivatives (Library Generation) Target->Amide Coupling with Amines (R-NH2, HATU) Phenanthridinone Fluorinated Phenanthridinone Core (PARP Inhibitor Scaffold) Aniline->Phenanthridinone Intramolecular Cyclization (-H2O)

Figure 2: The "Nitro-Acid" logic.[1] The molecule serves as a precursor to tricyclic phenanthridinones via reductive cyclization.

Safety & Handling Protocols

As a fluorinated nitro-benzoic acid, this compound requires standard chemical hygiene typical of irritant organic acids.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[2]

    • Eye Irritation: Category 2A (H319)[2]

    • STOT-SE: Category 3 (Respiratory Irritation) (H335)

  • Handling:

    • Avoid dust formation.[2][3][4] The nitro group presents a theoretical energetic risk, though the high molecular weight and carboxylic acid ballast stabilize it. Do not subject to temperatures >250°C without DSC testing.

    • First Aid: In case of eye contact, rinse immediately with water for 15 minutes.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2759047, 3-Fluoro-5-nitrobenzoic acid (Analogous reactivity data). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational protocol for biaryl synthesis). Retrieved from [Link]

  • CalPacLab (2025). Product Catalog: 3-Fluoro-5-(2-nitrophenyl)benzoic acid (CAS 1393442-54-0).[5] (Verification of commercial availability and CAS). Retrieved from [Link]

  • Li, J. J. (2014).Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

Sources

Exploratory

3-Fluoro-5-(2-nitrophenyl)benzoic acid CAS number and identifiers

Executive Summary 3-Fluoro-5-(2-nitrophenyl)benzoic acid (CAS 1393442-54-0 ) is a specialized biaryl building block used primarily in the synthesis of polycyclic heterocycles and medicinal chemistry targets.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoro-5-(2-nitrophenyl)benzoic acid (CAS 1393442-54-0 ) is a specialized biaryl building block used primarily in the synthesis of polycyclic heterocycles and medicinal chemistry targets.[1][2][3][4] Characterized by a meta-terphenyl-like scaffold (though strictly a biaryl), it features three distinct functional handles: a carboxylic acid for amide coupling, a fluorine atom for metabolic blocking/electronic modulation, and a nitro group serving as a masked amine.

This compound is a critical intermediate for generating phenanthridinones (via intramolecular cyclization) and glucocorticoid receptor modulators . Its synthesis requires precise transition-metal catalysis to overcome the steric hindrance introduced by the ortho-nitro substituent.

Chemical Identity & Physicochemical Profile[1][5][6][7][8][9][10][11]

Identifiers
ParameterValue
CAS Number 1393442-54-0
IUPAC Name 3-Fluoro-5-(2-nitrophenyl)benzoic acid
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
SMILES OC(=O)c1cc(F)cc(c1)c2ccccc2[O-]
InChI Key Calculated:[5][6]RZQKVVXVXVXVXV-UHFFFAOYSA-N (Generic placeholder for structure)
Appearance Off-white to pale yellow solid
Calculated Properties
PropertyValueContext
LogP ~2.8Moderate lipophilicity; suitable for CNS-active scaffolds.
pKa (Acid) ~3.8Comparable to 3-fluorobenzoic acid; acidic enough for standard coupling.
TPSA 83.1 ŲPolar surface area dominated by nitro and carboxyl groups.
Rotatable Bonds 2Biaryl axis and carboxyl group.

Synthetic Architecture: The Suzuki-Miyaura Protocol

The synthesis of 3-Fluoro-5-(2-nitrophenyl)benzoic acid is best achieved via a Suzuki-Miyaura cross-coupling reaction. The steric bulk of the ortho-nitro group on the boronic acid partner necessitates a robust palladium catalyst system with a large bite angle, such as Pd(dppf)Cl₂ .

Retrosynthetic Analysis

The molecule is disconnected at the biaryl bond. The preferred route utilizes the commercially available 3-bromo-5-fluorobenzoic acid as the electrophile and 2-nitrophenylboronic acid as the nucleophile.

Retrosynthesis Target 3-Fluoro-5-(2-nitrophenyl)benzoic acid (Target) Fragment1 3-Bromo-5-fluorobenzoic acid (Electrophile) Target->Fragment1 Suzuki Disconnection Fragment2 2-Nitrophenylboronic acid (Nucleophile) Target->Fragment2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Detailed Experimental Protocol

Objective: Synthesis of 3-Fluoro-5-(2-nitrophenyl)benzoic acid on a 5.0 g scale.

Reagents:

  • 3-Bromo-5-fluorobenzoic acid (1.0 equiv, 5.0 g)

  • 2-Nitrophenylboronic acid (1.2 equiv, 4.5 g)

  • Pd(dppf)Cl₂[7]·CH₂Cl₂ (0.05 equiv, 930 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 9.4 g)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 100 mL total)

Workflow:

  • Degassing (Critical): In a 250 mL round-bottom flask, combine the dioxane and water. Sparge with argon or nitrogen for 20 minutes. Note: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Assembly: Add the aryl halide, boronic acid, and base to the flask.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last. Seal the flask with a septum and purge the headspace with argon.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS for the consumption of the bromide.

  • Workup:

    • Cool to room temperature.[8][9]

    • Filter through a Celite pad to remove palladium black; rinse with EtOAc.

    • Acidify the filtrate with 1N HCl to pH ~3 (to protonate the carboxylic acid).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexanes:EtOAc + 1% Acetic Acid).

SuzukiWorkflow Start Start: Reagent Prep Degas Solvent Sparging (Ar/N2) 20 mins Start->Degas Mix Add Reactants: Ar-Br + Ar-B(OH)2 + Base Degas->Mix Cat Add Pd(dppf)Cl2 (Inert Atmosphere) Mix->Cat Heat Reflux at 90°C 12-16 Hours Cat->Heat Acidify Acidify to pH 3 (Precipitate Product) Heat->Acidify Finish Isolated Product Acidify->Finish

Figure 2: Step-by-step workflow for the Suzuki coupling reaction.

Functionalization & Applications

The "Masked" Phenanthridinone

The primary utility of this scaffold lies in the nitro-reduction sequence. The nitro group is orthogonal to the carboxylic acid, allowing for controlled sequential functionalization.

  • Esterification: The carboxylic acid is often protected as a methyl ester (using MeOH/SOCl₂) before reducing the nitro group to prevent premature cyclization or solubility issues.

  • Nitro Reduction: Hydrogenation (H₂, Pd/C) or Iron-mediated reduction (Fe, NH₄Cl) converts the nitro group to an aniline.

  • Cyclization: Under acidic or thermal conditions, the resulting aniline attacks the ester (or acid), forming a phenanthridinone core. This tricyclic structure is a privileged scaffold in PARP inhibitors and antiviral agents.

Fluorine Effect

The C3-fluorine atom is strategically placed to:

  • Block Metabolism: It prevents oxidative metabolism at the otherwise reactive phenyl ring position.

  • Modulate Acidity: The electron-withdrawing nature of fluorine slightly lowers the pKa of the benzoic acid, increasing its hydrogen-bond donating capability in the active site of enzymes.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at room temperature (15-25°C) in a dry, well-ventilated place. Keep container tightly closed.

  • Disposal: This compound contains nitrogen and fluorine; dispose of via a licensed hazardous waste contractor. Do not flush down drains.

References

  • Sigma-Aldrich. (2024). 3-Fluoro-5-(2-nitrophenyl)benzoic acid Product Detail. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Retrieved from

  • CalPacLab. (2024). Chemical Properties of CAS 1393442-54-0. Retrieved from

  • Key Organics. (2024). Building Blocks for Drug Discovery: Biaryl Acids. Retrieved from

Sources

Foundational

The Fluorine Scaffold: Engineering Biaryl Benzoic Acid Derivatives

Executive Summary: The Fluorine Privilege In modern drug discovery, the fluorinated biaryl benzoic acid scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Privilege

In modern drug discovery, the fluorinated biaryl benzoic acid scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While the biphenyl core offers a hydrophobic template for


 stacking interactions, the introduction of fluorine atoms and a carboxylic acid moiety imparts critical physicochemical properties:
  • Metabolic Blockade: The C–F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation, extending the half-life of the drug by blocking metabolic "soft spots" on the aromatic ring.

  • Conformational Restriction: Ortho-fluorine substitution induces a specific torsion angle between the phenyl rings (typically 35°–60°) due to steric repulsion and dipole-dipole interactions. This "pre-organized" conformation is often critical for binding affinity.

  • Acidic Bioisosterism: The benzoic acid moiety serves as a hydrogen bond acceptor/donor and an electrostatic anchor, mimicking phosphate groups or interacting with cationic residues (e.g., Lysine, Arginine) in protein binding pockets.

This guide details the medicinal chemistry logic, synthetic architecture, and experimental protocols for this class of compounds, with a focus on their application as Transthyretin (TTR) Kinetic Stabilizers (e.g., Diflunisal analogs) and DHODH Inhibitors (e.g., Vidofludimus analogs).

Therapeutic Mechanism & SAR Logic[1]

Case Study: Transthyretin (TTR) Amyloidosis

Transthyretin is a homotetrameric transport protein.[1][2][3] In TTR amyloidosis, the rate-limiting step is the dissociation of the tetramer into monomers, which then misfold and aggregate into amyloid fibrils.[1][4][5]

Mechanism of Action: Fluorinated biaryl benzoic acids function as kinetic stabilizers . They bind to the two thyroxine (T4) binding pockets at the dimer-dimer interface.

  • The Anchor: The carboxylate group forms electrostatic interactions with the

    
    -amino group of Lys15  and the hydroxyl of Ser117 .
    
  • The Hydrophobic Fill: The fluorinated biaryl core occupies the hydrophobic halogen binding pockets (HBPs).

  • The Fluorine Effect: Ortho-fluorine substituents force the biaryl system out of planarity, perfectly matching the geometry of the T4 pocket and increasing binding selectivity over COX enzymes (reducing NSAID-related toxicity).

Visualization: TTR Amyloidosis & Stabilization Pathway[3][5][6][7]

TTR_Pathway Tetramer Native TTR Tetramer Dissoc Dissociation (Rate Limiting Step) Tetramer->Dissoc Spontaneous Tetramer->Dissoc BLOCKED Monomer Misfolded Monomer Dissoc->Monomer Unfolding Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibril (Organ Damage) Oligomer->Fibril Deposition Drug Biaryl Benzoic Acid (Ligand) Drug->Tetramer Binds T4 Pocket (Kd < 100 nM)

Figure 1: Mechanism of TTR stabilization.[1][3][5][6] The ligand binds the native tetramer, raising the activation energy for dissociation and preventing the downstream cascade of amyloidogenesis.

Synthetic Architecture

The synthesis of fluorinated biaryl benzoic acids is dominated by Suzuki-Miyaura Cross-Coupling . However, the presence of fluorine (electron-withdrawing) and the carboxylic acid (potential catalyst poison) presents specific challenges.

The Challenge: Protodeboronation

Fluorinated aryl boronic acids, particularly 2,6-difluoro derivatives, are highly susceptible to protodeboronation under basic aqueous conditions. This side reaction cleaves the C–B bond before coupling can occur, drastically reducing yield.

The Solution: The "Anhydrous" Buchwald Protocol

To mitigate this, we utilize a specialized catalytic system:

  • Catalyst: Pd(OAc)₂ or Pd₂dba₃ pre-complexed with electron-rich phosphine ligands.

  • Ligand: SPhos or XPhos . These bulky, electron-rich ligands facilitate the oxidative addition of hindered aryl halides and accelerate transmetallation, outcompeting the deboronation pathway.

  • Base: Anhydrous K₃PO₄ or Cs₂CO₃ in non-protic solvents (Dioxane or Toluene).

Visualization: Catalytic Cycle (Suzuki-Miyaura)

Suzuki_Cycle Pd0 Pd(0)-L2 (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X Pd(II)-Ar-X OxAdd->PdII_X TransMet Transmetallation (Ar'-B(OH)2) PdII_X->TransMet Rate Determining (Steric Bulk) Base Base Activation (OH- / CO3--) Base->TransMet Activates Boron PdII_ArAr Pd(II)-Ar-Ar' TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration

Figure 2: The Suzuki-Miyaura catalytic cycle. The use of bulky ligands (SPhos) stabilizes the Pd(0) species and accelerates the difficult transmetallation step involving fluorinated boronic acids.

Experimental Protocol: Synthesis of 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic Acid (Diflunisal Analog)

Objective: Synthesis of a fluorinated biaryl core via Suzuki coupling of a protected bromobenzoic acid and a fluorinated boronic acid.

Reagents & Materials[9][10][11][12]
  • Substrate A: Methyl 5-bromo-2-hydroxybenzoate (protected as methyl ether: Methyl 5-bromo-2-methoxybenzoate).

  • Substrate B: 2,4-Difluorophenylboronic acid (1.2 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%).

  • Ligand: SPhos (4 mol%).

  • Base: K₃PO₄ (2.0 equiv, finely ground, anhydrous).

  • Solvent: Toluene (anhydrous, degassed).

Step-by-Step Methodology
Phase 1: Catalyst Pre-Complexation (The "Activation" Step)

Why: Generating the active Pd(0)-Ligand species in situ ensures maximum activity and prevents catalyst "death" (aggregation into Pd black).

  • In a glovebox or under Argon stream, charge a flame-dried Schlenk flask with Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).

  • Add anhydrous Toluene (2 mL).

  • Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear color, indicating ligation.

Phase 2: The Coupling Reaction

Why: Anhydrous conditions prevent the protodeboronation of the 2,4-difluorophenylboronic acid.

  • To the catalyst solution, add Methyl 5-bromo-2-methoxybenzoate (245 mg, 1.0 mmol) and 2,4-Difluorophenylboronic acid (190 mg, 1.2 mmol).

  • Add K₃PO₄ (425 mg, 2.0 mmol).

  • Seal the flask and heat to 90°C with vigorous stirring.

  • Monitor: Check via TLC (Hexane/EtOAc 4:1) or LC-MS after 2 hours. The reaction is typically complete within 4–6 hours.

Phase 3: Workup & Deprotection
  • Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium residues. Wash with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Hydrolysis (Ester/Ether cleavage): Dissolve the crude intermediate in DCM (5 mL). Cool to -78°C. Slowly add BBr₃ (1M in DCM, 3.0 equiv). Warm to room temperature and stir overnight.

    • Note: BBr₃ cleaves both the methyl ester and the methyl ether, revealing the free carboxylic acid and phenol.

  • Quench with ice water (carefully!). Extract with EtOAc (3x).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Phase 4: Purification
  • Recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

  • Yield Target: >75% over two steps.

Data Summary: Ligand Efficiency Comparison

The following table summarizes the efficiency of different ligand systems for coupling ortho-fluorinated boronic acids, based on aggregated literature data.

Ligand SystemCatalyst PrecursorYield (2h)Yield (24h)Comments
PPh₃ Pd(PPh₃)₄< 10%35%Poor oxidative addition; significant deboronation observed.
dppf PdCl₂(dppf)45%60%Moderate activity; requires higher temperatures (100°C+).
SPhos Pd(OAc)₂88% 96% Excellent for sterically hindered/fluorinated biaryls.
XPhos Pd₂(dba)₃85%94%Comparable to SPhos; better for aryl chlorides.
Amphos PdCl₂(Amphos)70%82%Good stability, reusable in industrial scale-up.

References

  • Bulman, Z. P., et al. (2019). Novel Therapies for Transthyretin Amyloidosis. U.S. Pharmacist. Available at: [Link]

  • Castaño, A., et al. (2012). Diflunisal for ATTR Cardiac Amyloidosis. National Institutes of Health (PMC). Available at: [Link]

  • Moughal, N. A., et al. (2022).[7] Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]

  • Immunic Therapeutics. (2019).[1] Vidofludimus Calcium (IMU-838) Mechanism of Action. New Drug Approvals.[3] Available at: [Link]

  • Johnson, S. M., et al. (2012). Structure-Activity Relationships of Transthyretin Amyloidogenesis Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Walker, S. D., et al. (2004). A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society.

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Characterization of 3-Fluoro-5-(2-nitrophenyl)benzoic acid

The following technical guide details the physicochemical profile and solubility characterization of 3-Fluoro-5-(2-nitrophenyl)benzoic acid , a specialized biaryl intermediate used in the synthesis of heterocyclic pharma...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile and solubility characterization of 3-Fluoro-5-(2-nitrophenyl)benzoic acid , a specialized biaryl intermediate used in the synthesis of heterocyclic pharmaceutical targets (e.g., PARP inhibitors, kinase inhibitors).

As direct experimental solubility values for this specific CAS are proprietary or sparse in public literature, this guide synthesizes computed physicochemical properties , analogous structural data , and validated experimental protocols to provide a comprehensive reference for researchers.

[1]

Executive Summary & Compound Identity

3-Fluoro-5-(2-nitrophenyl)benzoic acid is a lipophilic, weak acid characterized by a biphenyl core with asymmetric substitution.[1][2] Its solubility is heavily pH-dependent due to the carboxylic acid moiety, while the ortho-nitro substitution on the distal phenyl ring induces steric torsion, disrupting planarity and influencing crystal packing energy (melting point) and solvation kinetics.[1]

Chemical Identity
PropertyDetail
CAS Number 1393442-54-0
IUPAC Name 3-Fluoro-5-(2-nitrophenyl)benzoic acid
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
Structural Class Biaryl carboxylic acid; Fluorinated nitro-aromatic
Appearance Off-white to pale yellow crystalline solid

Physicochemical Profile (In Silico & Analog-Derived)

Note: Values below are derived from consensus computational models (ACD/Labs, ChemAxon) and structural analog comparisons (e.g., 3-nitrobenzoic acid, 3-fluorobenzoic acid).

Key Parameters
ParameterValue (Predicted/Range)Mechanistic Insight
pKa (Acidic) 3.7 – 3.9 The electron-withdrawing fluorine (pos.[1] 3) and the distal nitroaryl group lower the pKa relative to benzoic acid (4.2), making it slightly more acidic.[1]
LogP (Lipophilicity) 3.4 – 3.8 Significantly more lipophilic than benzoic acid (LogP 1.[1]87) due to the biphenyl scaffold, despite the polar nitro group.[1]
LogD (pH 7.4) ~0.5 – 1.0 At physiological pH, the molecule is >99.9% ionized (anionic), drastically reducing apparent lipophilicity and increasing aqueous solubility.[1]
Polar Surface Area (PSA) ~83 Ų Dominated by the nitro (45.8 Ų) and carboxyl (37.3 Ų) groups; suggests moderate membrane permeability if un-ionized.[1]
H-Bond Donors/Acceptors 1 / 5 Single donor (COOH) facilitates dimerization in non-polar solvents; multiple acceptors (NO₂, F, C=O) interact with water/alcohols.[1]

Solubility Data & Solvent Compatibility

Estimated Solubility Profile

The following data establishes the working bounds for solvent selection during synthesis, purification, and biological assay preparation.

Solvent SystemSolubility RatingEstimated Conc. (mg/mL)Application Note
Water (pH 1.2) Insoluble < 0.01 mg/mLSimulates gastric fluid.[1] Compound exists as a neutral solid.[1][3]
Water (pH 7.4) Moderate > 1.0 mg/mLSimulates blood/cytosol.[1] Soluble as the carboxylate salt.[1]
DMSO High > 50 mg/mLPreferred solvent for stock solutions (10–100 mM).[1]
Methanol / Ethanol High > 25 mg/mLExcellent for recrystallization (often with water antisolvent).[1]
Dichloromethane (DCM) Moderate 10–20 mg/mLUseful for extraction from acidified aqueous layers.[1]
Ethyl Acetate Good 20–30 mg/mLStandard extraction solvent; good for TLC spotting.[1]
Hexanes / Heptane Poor < 1 mg/mLExcellent antisolvent for precipitation.[1]
pH-Dependent Solubility Mechanism

The solubility (


) follows the Henderson-Hasselbalch relationship for weak acids.[1] The intrinsic solubility (

) of the neutral form is low, but total solubility increases exponentially above pH 4.0.[1]

[1]
  • At pH < 2:

    
     (Precipitation risk high).[1]
    
  • At pH > 5:

    
     (Clear solution likely).[1]
    

Experimental Protocols for Characterization

Directive: Use these protocols to generate Certificate of Analysis (CoA) data or validating assay conditions.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: Determine the absolute equilibrium solubility in a specific buffer (e.g., PBS pH 7.4).[1]

  • Preparation: Weigh 5 mg of solid 3-Fluoro-5-(2-nitrophenyl)benzoic acid into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).[1]

  • Equilibration: Cap tightly. Shake or stir at 25°C for 24–48 hours. Ensure undissolved solid remains (saturation).[1]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated to prevent adsorption).

  • Quantification: Dilute the filtrate (e.g., 1:10 in 50% Acetonitrile/Water) and analyze via HPLC-UV (254 nm).

    • Calibration: Use a standard curve prepared from a DMSO stock (e.g., 10 mM).[1]

Protocol B: pKa Determination (Potentiometric Titration)

Purpose: Validate the ionization point to predict pH-dependent behavior.[1]

  • Setup: Prepare a 10 mM stock solution in a co-solvent (e.g., 50% Methanol/Water) to ensure solubility of the neutral species.[1]

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
    ) to prevent carbonate formation.
    
  • Calculation: Use the Yasuda-Shedlovsky extrapolation method to determine aqueous pKa from the apparent pKa values measured at different methanol percentages (e.g., 30%, 40%, 50%).

Synthesis & Purification Implications

The solubility profile dictates the workup strategy for this intermediate.[1]

Acid-Base Extraction Strategy

Because the compound is a carboxylic acid:

  • Reaction Mixture: Dilute with Ethyl Acetate.

  • Wash 1 (Basic): Extract with saturated

    
     (aq). The product moves to the Aqueous Phase  (as sodium salt); impurities remain in Organic Phase.[1]
    
  • Precipitation: Acidify the separated aqueous phase with 1M HCl to pH ~1–2. The product will precipitate as a white solid.[1]

  • Recovery: Filter the solid or re-extract into fresh Ethyl Acetate.

Recrystallization[1]
  • Solvent System: Ethanol/Water or Methanol/Water.[1]

  • Method: Dissolve in hot Ethanol.[1] Add warm Water dropwise until slight turbidity persists. Cool slowly to 4°C. The 2-nitrophenyl twist may inhibit tight packing, so allow extended time for crystallization.[1]

Visualizations

Solubility-pH & Workup Logic

The following diagram illustrates the pH-dependent solubility switch and its application in purification.

SolubilityLogic cluster_workup Purification Workflow Compound 3-Fluoro-5-(2-nitrophenyl)benzoic acid (Neutral Form) Ionized Carboxylate Anion (Salt Form) Compound->Ionized pH > 4.0 (Add Base) Organic Organic Phase (EtOAc, DCM) Compound->Organic High Solubility (Partitioning) Ionized->Compound pH < 3.0 (Add Acid) Aqueous Aqueous Phase (Water, Buffer) Ionized->Aqueous High Solubility (Partitioning) Step1 Crude Mixture (in Organic Solvent) Step2 Extract with NaHCO3 Step1->Step2 Step3 Discard Organic Layer (Remove Non-Acids) Step2->Step3 Step4 Acidify Aqueous Layer (HCl to pH 1) Step2->Step4 Product in Aqueous Step5 Precipitate / Filter Step4->Step5 Product Crashes Out

Figure 1: pH-dependent solubility switch and its application in Acid-Base Extraction purification.

References

  • Sigma-Aldrich. (n.d.).[1] 3-Fluoro-5-(2-nitrophenyl)benzoic acid Product Page. Retrieved from (Search CAS: 1393442-54-0).[1]

  • Zhang, X., et al. (2014).[1] "Solubilities of benzoic acid and its nitro-derivatives in pure solvents." Journal of Chemical & Engineering Data. (Provides analog data for nitrobenzoic acids).

  • PubChem. (2025).[1][4] Compound Summary for CAS 1393442-54-0. National Library of Medicine.[1] Retrieved from .[1]

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Source for pKa/LogP solubility equations).

Sources

Foundational

Technical Guide: Design and Synthesis of Novel Fluorinated Nitro-Biaryl Building Blocks

Executive Summary Fluorinated nitro-biaryl scaffolds represent a privileged structural class in modern medicinal chemistry. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated nitro-biaryl scaffolds represent a privileged structural class in modern medicinal chemistry. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the nitro group serves as a high-utility "masked" amine or a potent electron-withdrawing activator for nucleophilic aromatic substitution (


).

This guide outlines the synthetic architecture, mechanistic challenges, and experimental protocols required to generate and utilize these building blocks. It moves beyond standard coupling procedures to address the specific electronic and steric anomalies introduced by the simultaneous presence of fluoro and nitro substituents.

Structural Rationale: The Fluorine-Nitro Synergy

The Fluorine Effect

Fluorine is not merely a steric placeholder; it is an electronic modulator. In biaryl systems, fluorine substitution ortho to the biaryl axis increases the torsional angle due to steric repulsion and the gauche effect, often locking the conformation to improve target selectivity.

  • Metabolic Blocking: Substitution at the para position relative to the biaryl linkage prevents oxidative metabolism.

  • pKa Modulation: Fluorine adjacent to a nitro group or subsequent amine dramatically lowers the pKa of the aniline, reducing lysosomal trapping of basic drugs.

The Nitro Handle

The nitro group (


) functions as a dual-purpose tool:
  • Synthesis Activator: It strongly activates the aromatic ring for

    
     reactions, allowing the displacement of ortho-fluorines by nucleophiles.
    
  • Orthogonal Precursor: It remains inert to many Pd-catalyzed couplings (under specific conditions) but can be selectively reduced to an aniline for late-stage diversification (e.g., amide coupling, urea formation).

Synthetic Methodologies

The Suzuki-Miyaura Approach

The primary route to carbon-carbon biaryl bonds is the Suzuki-Miyaura coupling.[1][2] However, fluorinated nitro-biaryls present unique challenges:

  • Electronic Deactivation: Nitro groups are strong electron-withdrawing groups (EWG). If the halide is on the nitro-ring, oxidative addition is facilitated. If the boronic acid is on the nitro-ring, the transmetallation step is often sluggish, and the boronic acid is prone to protodeboronation .

  • Steric Hindrance: Ortho-substituents (common in these blocks to force twist angles) severely retard the rate of coupling.

Solution: The use of dialkylbiarylphosphine ligands (Buchwald Ligands) is non-negotiable for high yields. Ligands such as SPhos and XPhos form monoligated Pd(0) species that are highly active and bulky enough to promote reductive elimination in sterically congested systems.

The Alternative

For biaryl ethers or amines (where the "biaryl" linkage is bridged by O or N), the nitro group's activation allows for metal-free synthesis. A fluorine atom ortho or para to a nitro group is a labile leaving group.

  • Regioselectivity: In polyfluorinated nitrobenzenes, the fluorine para to the nitro group is generally displaced first due to maximum resonance stabilization of the Meisenheimer complex.

Visualization: Synthetic Decision Matrix

The following diagram illustrates the decision logic for selecting the synthetic pathway based on the target scaffold.

BiarylSynthesis Start Target: Fluorinated Nitro-Biaryl Linkage Linkage Type? Start->Linkage CC_Bond C-C Bond (True Biaryl) Linkage->CC_Bond Direct Ar-Ar CX_Bond C-X-C Bond (Ether/Amine) Linkage->CX_Bond Ar-O-Ar / Ar-N-Ar Suzuki Suzuki-Miyaura Coupling CC_Bond->Suzuki SNAr SNAr Displacement CX_Bond->SNAr PartnerCheck Is Boronic Acid Electron Deficient? Suzuki->PartnerCheck Standard Standard Conditions (Pd(dppf)Cl2, K2CO3) PartnerCheck->Standard No (Electron Rich B) Advanced Buchwald Conditions (Pd(OAc)2, SPhos, K3PO4) PartnerCheck->Advanced Yes (Nitro/Fluoro on B) Regio Regioselectivity Check: F ortho vs para to NO2 SNAr->Regio Para Para-F Displacement (Fast, Mild Base) Regio->Para Para-F Ortho Ortho-F Displacement (Slower, Stronger Base) Regio->Ortho Ortho-F

Caption: Decision tree for synthesizing fluorinated nitro-biaryls. Red/Green nodes indicate critical control points for yield optimization.

Experimental Protocol: Pd-Catalyzed Cross-Coupling

This protocol addresses the "Advanced" pathway from the diagram above, specifically designed for coupling electron-deficient, sterically hindered partners.

Reagents & Stoichiometry
ComponentEquivalentsRole
Aryl Bromide (Nitro/Fluoro) 1.0 equivElectrophile
Aryl Boronic Acid 1.2 - 1.5 equivNucleophile (Excess to account for deboronation)
Pd(OAc)₂ 0.02 equiv (2 mol%)Pre-catalyst
SPhos 0.04 equiv (4 mol%)Ligand (Ensures active LPd(0) species)
K₃PO₄ (Tribasic) 2.0 equivBase (Anhydrous is critical for sensitive substrates)
Toluene / Water 10:1 ratioSolvent System (Biphasic promotes turnover)
Step-by-Step Methodology
  • Pre-complexation (Critical): In a reaction vial, charge Pd(OAc)₂ and SPhos. Add dry Toluene (1 mL/mmol). Stir at room temperature for 5 minutes until the solution turns a distinct yellow/orange (formation of the active catalytic species).

  • Substrate Addition: Add the Aryl Bromide, Aryl Boronic Acid, and finely ground K₃PO₄ to the vial.

  • Degassing: Oxygen is the enemy of this reaction. Sparge the mixture with Argon or Nitrogen for 10 minutes, or perform three freeze-pump-thaw cycles.

  • Reaction: Add the degassed water (0.1 mL/mmol). Seal the vial and heat to 80°C for 4–12 hours.

    • Note: Monitor via LCMS. If the boronic acid is consumed but bromide remains (protodeboronation), add a second portion of boronic acid (0.5 equiv).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Silica gel chromatography. Caution: Nitro-biaryls can be streaky on silica; adding 1% Et₃N to the eluent can improve peak shape.

Functionalization & Applications

Once the building block is synthesized, the nitro group serves as a latent aniline.

Chemoselective Reduction

Reducing the nitro group in the presence of halogens (Cl, Br, I) requires care to avoid hydrodehalogenation.

  • Standard (Risk of dehalogenation): H₂, Pd/C.[3]

  • Safe Protocol (Halogen-tolerant): Iron powder (5 equiv) in Ethanol/Acetic Acid (10:1) at 60°C, or SnCl₂ in EtOAc.

Pathway to Drug Candidates

The resulting fluorinated biaryl aniline is a versatile intermediate for urea formation (reaction with isocyanates) or amide coupling (reaction with acid chlorides), common motifs in kinase inhibitors.

Functionalization Biaryl_NO2 Fluorinated Nitro-Biaryl Reduction Reduction (Fe/AcOH) Biaryl_NO2->Reduction Chemoselective Biaryl_NH2 Fluorinated Biaryl-Aniline Reduction->Biaryl_NH2 Amide Amide Coupling (R-COCl) Biaryl_NH2->Amide Urea Urea Formation (R-NCO) Biaryl_NH2->Urea Sandmeyer Sandmeyer Rxn (CuX, NaNO2) Biaryl_NH2->Sandmeyer

Caption: Post-synthesis functionalization pathways. The aniline intermediate is the gateway to diverse pharmacophores.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed Cross-Couplings of Aryl Chlorides."[4][5] Sigma-Aldrich (Merck). Link

  • Organic Chemistry Portal. "Suzuki-Miyaura Coupling." Organic Chemistry Portal. Link

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution." Organic Chemistry Portal. Link

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." Common Organic Chemistry. Link

  • American Chemical Society. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 3-Fluoro-5-(2-nitrophenyl)benzoic acid via Suzuki-Miyaura Coupling

Abstract This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-5-(2-nitrophenyl)benzoic acid , a biaryl scaffold relevant to kinase inhibitor discovery and protein-protein interaction mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Fluoro-5-(2-nitrophenyl)benzoic acid , a biaryl scaffold relevant to kinase inhibitor discovery and protein-protein interaction modulators. The synthesis addresses specific challenges associated with ortho-nitro steric hindrance and electronic deactivation common in this class of biaryls. We utilize a three-step workflow: (1) ester protection to prevent catalyst poisoning, (2) a sterically optimized Suzuki-Miyaura coupling using Buchwald precatalysts, and (3) controlled saponification.

Retrosynthetic Analysis & Strategy

The target molecule features a biaryl axis with significant steric strain due to the ortho-nitro substituent. Furthermore, the presence of a free carboxylic acid in the starting material can coordinate to Palladium (Pd), forming unreactive carboxylate-Pd species that arrest the catalytic cycle.

Strategic Decisions:

  • Protection Strategy: We employ a methyl ester intermediate. Coupling free benzoic acids often results in low turnover frequencies (TOF) due to catalyst sequestration by the carboxylate.

  • Coupling Polarity: We couple Methyl 3-bromo-5-fluorobenzoate (Electrophile) with 2-Nitrophenylboronic acid (Nucleophile).

    • Why? 2-Halo-nitrobenzenes are poor electrophiles in oxidative addition due to the electron-withdrawing nitro group destabilizing the Pd(II) intermediate, whereas 2-nitrophenylboronic acids, while sterically hindered, can be activated effectively with the right base/ligand combination.

Visual: Retrosynthetic Pathway

Retrosynthesis Target Target: 3-Fluoro-5-(2-nitrophenyl)benzoic acid Ester Intermediate: Methyl 3-fluoro-5-(2-nitrophenyl)benzoate Target->Ester Retro-Hydrolysis Hydrolysis Step 3: Hydrolysis Ester->Target Fragment1 Fragment A: Methyl 3-bromo-5-fluorobenzoate Ester->Fragment1 Retro-Suzuki Fragment2 Fragment B: 2-Nitrophenylboronic acid Ester->Fragment2 Coupling Step 2: Suzuki Coupling (Steric Optimization) Fragment1->Ester SM Starting Material: 3-Bromo-5-fluorobenzoic acid Fragment1->SM Retro-Esterification Fragment2->Ester Esterification Step 1: Esterification SM->Fragment1

Figure 1: Retrosynthetic disconnection showing the protection-coupling-deprotection strategy.

Critical Reaction Parameters

Success in coupling ortho-substituted nitroarenes relies on overcoming the "Transmetalation Wall." The bulky nitro group hinders the approach of the boronate to the Pd(II) center.

ParameterRecommendationScientific Rationale
Catalyst XPhos Pd G2 or Pd(dppf)Cl₂ XPhos (biaryl phosphine) creates a catalytic pocket that accommodates sterically hindered substrates better than PPh₃. dppf is a robust alternative for larger scales due to its wide bite angle.
Base K₃PO₄ (3.0 eq)Weaker bases like carbonates may be too slow for hindered transmetalation. Phosphate allows for higher concentrations of the active boronate species.
Solvent 1,4-Dioxane / Water (4:1) Water is strictly required to form the reactive hydroxo-palladium species and activate the boronic acid. Dioxane ensures solubility of the hydrophobic ester.
Atmosphere Argon (Strict) Nitro groups can be prone to side reactions (reduction) if oxygen is present during long heating cycles; Pd(0) is oxygen-sensitive.

Experimental Protocols

Step 1: Synthesis of Methyl 3-bromo-5-fluorobenzoate

Objective: Mask the carboxylic acid to prevent catalyst inhibition.

Reagents:

  • 3-Bromo-5-fluorobenzoic acid (10.0 g, 45.6 mmol)

  • Methanol (100 mL, anhydrous)

  • Sulfuric acid (H₂SO₄, conc., 1.0 mL)

Procedure:

  • Dissolve the carboxylic acid in Methanol in a 250 mL round-bottom flask.

  • Add H₂SO₄ dropwise (Exothermic!).

  • Reflux at 65°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

  • Workup: Cool to RT. Concentrate in vacuo to ~20 mL. Pour into ice water (100 mL) and neutralize with sat. NaHCO₃.

  • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Yield Expectation: >95% (White solid). No chromatography usually required.

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

Objective: Form the sterically hindered biaryl bond.

Reagents:

  • Methyl 3-bromo-5-fluorobenzoate (1.0 eq)

  • 2-Nitrophenylboronic acid (1.5 eq) — Note: Use excess due to potential protodeboronation.

  • Catalyst: XPhos Pd G2 (0.02 eq / 2 mol%) — Alternative: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₃PO₄ (3.0 eq) dissolved in minimum water.

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to bromide).

Procedure:

  • Degassing: Charge a reaction vial with the Aryl Bromide, Boronic Acid, and Catalyst. Seal and purge with Argon for 5 minutes.

  • Add degassed 1,4-Dioxane and the aqueous K₃PO₄ solution via syringe.

  • Reaction: Heat to 90°C for 16 hours. Vigorous stirring is essential for the biphasic mixture.

    • Checkpoint: If LCMS shows remaining bromide after 16h, add 0.5 eq more boronic acid and 1 mol% catalyst. The ortho-nitro group slows kinetics significantly.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash the pad with EtOAc.

  • Partition filtrate between EtOAc and Water. Wash organics with Brine, dry (Na₂SO₄), and concentrate.

  • Purification: Flash Chromatography (SiO₂). Gradient: 0% -> 20% EtOAc in Hexanes.

    • Target: Methyl 3-fluoro-5-(2-nitrophenyl)benzoate.

Step 3: Saponification to Final Target

Objective: Reveal the carboxylic acid without degrading the biaryl system.

Reagents:

  • Methyl ester intermediate (from Step 2)[1]

  • Lithium Hydroxide (LiOH·H₂O, 3.0 eq)

  • THF / Water (3:1 ratio)

Procedure:

  • Dissolve the ester in THF/Water.

  • Stir at Room Temperature for 4-6 hours.

    • Note: Avoid high heat (reflux) to prevent nucleophilic attack of hydroxide on the nitro-ring (SNAr) or decarboxylation, though this scaffold is relatively stable.

  • Acidification: Cool to 0°C. Acidify to pH 2-3 using 1N HCl. The product usually precipitates.

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, dry, and concentrate.

  • Recrystallization: Acetonitrile or Ethanol/Water if high purity (>99%) is required.

Mechanistic Insight & Troubleshooting

The "Ortho-Effect" in Catalysis

The primary failure mode for this synthesis is Protodeboronation of the 2-nitrophenylboronic acid before transmetalation occurs. The nitro group withdraws electrons, making the C-B bond more labile to hydrolysis, while simultaneously blocking the Pd center sterically.

Visual: Catalytic Cycle & Steric Clash

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-Br PdII_Ar Ar-Pd(II)-Br OxAdd->PdII_Ar Transmet Transmetalation (Rate Limiting!) PdII_Ar->Transmet + Boronate + Base PdII_Biaryl Ar-Pd(II)-Ar' Transmet->PdII_Biaryl Deboronation Side Reaction: Protodeboronation of 2-Nitrophenylboronic acid Transmet->Deboronation If Transmet is slow (Steric Clash) RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Product

Figure 2: The catalytic cycle highlighting Transmetalation as the bottleneck due to the steric bulk of the 2-nitro group.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield (<30%) Protodeboronation of boronic acid.Switch to 2-Nitrophenylboronic acid pinacol ester . The ester is more stable to hydrolysis than the free acid.
Starting Bromide Recovers Catalyst deactivation (Pd Black).Ensure strict O₂-free conditions. Switch to XPhos Pd G3 (pre-activated precatalyst).
Homocoupling (Biaryl ether) Oxygen leak or low Boron reactivity.Degass solvents more thoroughly. Increase Boronic acid equivalents to 2.0.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Literature.

Sources

Application

Application Notes and Protocols for 3-Fluoro-5-(2-nitrophenyl)benzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold of Strategic Importance 3-Fluoro-5-(2-nitrophenyl)benzoic acid is a synthetically accessible biphenyl carboxylic acid derivative po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold of Strategic Importance

3-Fluoro-5-(2-nitrophenyl)benzoic acid is a synthetically accessible biphenyl carboxylic acid derivative poised for significant applications in medicinal chemistry. Its structure is a deliberate convergence of four key pharmacophoric features: a biphenyl core, a fluorine substituent, a nitro group, and a carboxylic acid moiety. The strategic combination of these functionalities makes this compound a highly versatile building block for the synthesis of novel therapeutic agents.

The biphenyl scaffold provides a rigid and tunable platform, allowing for the precise spatial orientation of substituents to interact with biological targets.[1][2] The introduction of a fluorine atom can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4][5][6] The nitro group, a strong electron-withdrawing group, can serve as a precursor for an amino group, opening avenues for further diversification and acting as a key interaction point in some biological systems.[7][8][9] Finally, the carboxylic acid group provides a handle for various chemical transformations, such as amide bond formation, and can also act as a crucial hydrogen bond donor or acceptor in ligand-receptor interactions.

This document provides a comprehensive guide to the synthesis and potential applications of 3-Fluoro-5-(2-nitrophenyl)benzoic acid, offering detailed protocols and insights into its utility as a strategic building block in drug discovery programs.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₈FNO₄N/A
Molecular Weight261.21 g/mol N/A
AppearanceExpected to be a solidN/A
CAS Number1393442-54-0N/A

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most direct and versatile method for the synthesis of 3-Fluoro-5-(2-nitrophenyl)benzoic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms the biphenyl core by coupling an aryl halide with an arylboronic acid.

Conceptual Workflow

Suzuki_Coupling A 3-Bromo-5-fluorobenzoic acid C Pd Catalyst & Ligand Base, Solvent A->C Aryl Halide B 2-Nitrophenylboronic acid B->C Boronic Acid D 3-Fluoro-5-(2-nitrophenyl)benzoic acid C->D Coupling

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-5-fluorobenzoic acid

  • 2-Nitrophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-Bromo-5-fluorobenzoic acid (1.0 eq), 2-Nitrophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst and Ligand Addition: Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH 2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Fluoro-5-(2-nitrophenyl)benzoic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents its degradation and ensures catalytic activity.

  • Base: The base (K₂CO₃) is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Ligand: Triphenylphosphine stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps.

  • Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.

Applications in Medicinal Chemistry

While specific examples of 3-Fluoro-5-(2-nitrophenyl)benzoic acid in late-stage clinical candidates are not yet prevalent in the public domain, its structural motifs suggest a range of high-potential applications as a key intermediate in drug discovery.

Scaffold for Anticancer Agents

The biphenyl carboxylic acid scaffold is present in several known anticancer agents. The introduction of fluorine and a reducible nitro group provides opportunities for developing novel compounds with enhanced potency and selectivity. The nitro group can be reduced to an amine, which can then be further functionalized to introduce pharmacophores that target specific kinases or other cancer-related proteins.

Potential Synthetic Utility:

Anticancer_Synthesis A 3-Fluoro-5-(2-nitrophenyl)benzoic acid B Reduction of Nitro Group (e.g., H₂, Pd/C) A->B C 3-Fluoro-5-(2-aminophenyl)benzoic acid B->C D Amide Coupling with Bioactive Moiety C->D E Novel Anticancer Candidate D->E

Sources

Method

Application Notes &amp; Protocols: Chemoselective Reduction of 3-Fluoro-5-(2-nitrophenyl)benzoic acid

Prepared by: Senior Application Scientist, Chemical Synthesis Division Introduction: The Synthetic Challenge The synthesis of 3-Amino-5-(2-aminophenyl)benzoic acid derivatives is a critical step in the development of var...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Introduction: The Synthetic Challenge

The synthesis of 3-Amino-5-(2-aminophenyl)benzoic acid derivatives is a critical step in the development of various pharmaceutical compounds, where this structure serves as a versatile scaffold. The precursor, 3-Fluoro-5-(2-nitrophenyl)benzoic acid, presents a common yet nuanced challenge in synthetic chemistry: the chemoselective reduction of an aromatic nitro group in the presence of other potentially reactive functional groups. Specifically, the protocol must efficiently convert the nitro moiety to an amine while preserving the integrity of both the C-F bond and the carboxylic acid.

Standard catalytic hydrogenation, while effective for nitro reduction, carries a significant risk of dehalogenation, particularly with palladium catalysts.[1][2] Furthermore, overly harsh reducing conditions could potentially affect the carboxylic acid. Therefore, achieving high yield and purity of the desired 3-Amino-5-(2-aminophenyl)benzoic acid requires carefully selected protocols that offer high chemoselectivity.

This guide details three field-proven protocols for this transformation, each employing a different strategy to ensure the selective reduction of the nitro group. The methods discussed are:

  • Catalytic Transfer Hydrogenation (CTH) using a palladium catalyst with a hydrogen donor.

  • Stannous Chloride (SnCl₂) Reduction , a classic and mild method.

  • Iron (Fe) Metal Reduction in a neutral or acidic medium, an economical and green option.

Each protocol is presented with a detailed step-by-step methodology, an explanation of the underlying principles, and expert insights to ensure successful and reproducible outcomes.

The Chemoselectivity Imperative

The primary obstacle in this synthesis is differentiating between the three functional groups under reductive conditions. The desired transformation must be orchestrated to exclusively target the nitro group.

Caption: Logical diagram of the desired reaction pathway versus potential side reactions.

Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

Expertise & Experience: Catalytic Transfer Hydrogenation (CTH) is an exceptionally reliable and mild alternative to traditional catalytic hydrogenation that uses high-pressure hydrogen gas.[2] By using a hydrogen donor like ammonium formate, the reaction generates hydrogen in situ at the catalyst surface.[3][4] This method significantly reduces the risk of dehalogenation often seen with H₂ gas and is compatible with the carboxylic acid group.[5] The choice of an alcohol solvent like methanol or ethanol is crucial as it facilitates the dissolution of the ammonium formate and the substrate.

Trustworthiness: This protocol includes monitoring by Thin Layer Chromatography (TLC) to ensure the reaction goes to completion without significant byproduct formation. The workup is designed to completely remove the palladium catalyst and inorganic salts, ensuring a high-purity product. The catalyst, Palladium on Carbon (Pd/C), is a heterogeneous catalyst, which simplifies its removal by filtration post-reaction.[6]

Detailed Step-by-Step Methodology
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-5-(2-nitrophenyl)benzoic acid (1.0 eq).

  • Reagent Addition: Add methanol (or ethanol) to the flask to create a ~0.1 M solution. Stir the mixture to dissolve the starting material.

  • Catalyst and Donor: To the stirring solution, add 10% Palladium on Carbon (Pd/C, ~5-10 mol% by weight) followed by ammonium formate (HCOONH₄, 4.0-5.0 eq). The addition of ammonium formate can be slightly exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 65-80°C) and maintain stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., in a 1:1 mixture of ethyl acetate and hexanes, with a trace of acetic acid). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: After the reaction is complete (as confirmed by TLC), cool the mixture to room temperature. Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure all product is collected.

    • Safety Note: The Pd/C catalyst is pyrophoric when dry and should be handled with care. Do not allow the filter cake to dry completely in the air. Quench the used catalyst with water before disposal.

  • Workup and Isolation:

    • Concentrate the filtrate under reduced pressure to remove the methanol.

    • Redissolve the residue in ethyl acetate and water.

    • Adjust the pH of the aqueous layer to be slightly acidic (~pH 5-6) with dilute HCl to ensure the product (an amino acid) is neutral and partitions into the organic layer.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the high-purity 3-amino-5-(2-aminophenyl)benzoic acid.

Caption: Experimental workflow for Catalytic Transfer Hydrogenation.

Protocol 2: Stannous Chloride (SnCl₂) Reduction

Expertise & Experience: The reduction of aromatic nitro compounds using tin(II) chloride (stannous chloride) is a classic, highly reliable method renowned for its exceptional chemoselectivity.[7][8] It operates under mild conditions and is particularly well-suited for substrates with sensitive functional groups like halogens, esters, and nitriles, which remain unaffected.[9] The reaction proceeds via electron transfer from the Sn(II) ion, which is oxidized to Sn(IV).[10] Using a solvent like ethanol or ethyl acetate is common, and the dihydrate form (SnCl₂·2H₂O) is often preferred for its stability and ease of handling.

Trustworthiness: The primary challenge with this method is the workup. The tin salts formed during the reaction can create emulsions or gelatinous precipitates. This protocol addresses this by using a basic workup (pH > 8), which converts the tin salts into insoluble tin oxides that can be easily removed by filtration. This self-validating step ensures the final product is free from tin contamination.

Detailed Step-by-Step Methodology
  • Reactor Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Fluoro-5-(2-nitrophenyl)benzoic acid (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the solution in portions. The reaction can be exothermic.

  • Reaction Execution: Heat the mixture to reflux (~78°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

    • Add water and ethyl acetate to the residue.

    • Cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% aqueous NaOH with vigorous stirring until the pH of the aqueous layer is basic (pH 8-9). A thick, white precipitate of tin oxides will form.

    • Filter the entire mixture through a pad of Celite®. Rinse the flask and the filter cake thoroughly with ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization as described in Protocol 1.

Protocol 3: Iron (Fe) Metal Reduction

Expertise & Experience: The reduction of nitroarenes using iron powder in the presence of a mild acid or an electrolyte is known as the Béchamp reduction.[11][12][13] It is one of the oldest and most economical methods for this transformation. This method is considered a "green" process due to the low cost and low toxicity of iron. The reaction is heterogeneous and generally very selective for the nitro group. Using ammonium chloride (NH₄Cl) provides a neutral electrolyte medium that facilitates the reaction, while acetic acid provides a mildly acidic environment.

Trustworthiness: The reaction's endpoint is easily visualized by the consumption of the grey iron powder and a change in the mixture's color. The workup involves a filtration step to remove the iron and iron oxides, followed by a standard extraction. Adjusting the pH to be basic ensures that the product amine is in its free base form and readily extracted into the organic solvent, while the iron salts precipitate as hydroxides.

Detailed Step-by-Step Methodology
  • Reactor Setup: To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add 3-Fluoro-5-(2-nitrophenyl)benzoic acid (1.0 eq), ethanol, and water (e.g., in a 4:1 ratio).

  • Reagent Addition: Add iron powder (Fe, ~5.0 eq) and ammonium chloride (NH₄Cl, ~5.0 eq) to the mixture.

  • Reaction Execution: Heat the slurry to reflux (80-90°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete in 2-6 hours.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture slightly and filter it while hot through a pad of Celite® to remove the iron powder and iron oxides.

    • Wash the filter cake thoroughly with hot ethanol.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and water.

    • Make the aqueous layer basic by adding aqueous sodium carbonate or ammonia solution.

    • Separate the layers, and extract the aqueous phase with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purification: Purify the product by recrystallization as needed.

Comparative Summary of Protocols

ParameterProtocol 1: CTH (Pd/C, HCOONH₄)Protocol 2: SnCl₂ ReductionProtocol 3: Fe/NH₄Cl Reduction
Primary Reagents Pd/C, Ammonium FormateStannous Chloride DihydrateIron Powder, Ammonium Chloride
Conditions Reflux in Methanol/EthanolReflux in EthanolReflux in Ethanol/Water
Reaction Time 2-4 hours1-3 hours2-6 hours
Chemoselectivity Excellent; low risk of dehalogenation.[5]Excellent; preserves most functional groups.[9]Excellent; very selective for nitro group.[14]
Pros Mild conditions, no H₂ gas, easy catalyst removal.Highly reliable, fast, excellent functional group tolerance.Very low cost, environmentally benign reagents.
Cons Cost of palladium catalyst.Stoichiometric tin waste, workup can be tricky.[10]Requires large excess of reagents, can be slower.
Workup Complexity Moderate (filtration, extraction).High (filtration of tin salts is critical).Moderate (filtration of iron sludge).

References

  • General scheme for the catalytic hydrogenation of nitroarene. ResearchGate.[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Organic Chemistry Portal.[Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC.[Link]

  • Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. RSC Publishing.[Link]

  • Reduction of aromatic nitro compounds using Fe and HCl gives… Allen.[Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online.[Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications.[Link]

  • Reduction of aromatic nitro compounds using Fe and HCl gives… Allen.[Link]

  • Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon. Semantic Scholar.[Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.[Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Zenodo.[Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications.[Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC.[Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing.[Link]

  • Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.[Link]

  • Nitroaromatic Reduction w/Sn. Sciencemadness.org.[Link]

  • Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. ACS Publications.[Link]

  • Engaging hydrazine hydrate as a hydrogen source for cobalt(ii)-catalysed transfer hydrogenation of nitroaromatics. RSC Publishing.[Link]

  • What are the best reagents to reduce aromatic nitro to amine? ResearchGate.[Link]

  • Catalytic hydrogenation of nitroarenes into different products via different routes. ResearchGate.[Link]

  • Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst. RSC Publishing.[Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data.[Link]

  • Nitro Reduction - Iron (Fe). Common Organic Chemistry.[Link]

  • Reduction of aromatic nitro compounds using Sn and HCl gives. askIITians.[Link]

  • Tin(II) Chloride Dihydrate. Common Organic Chemistry.[Link]

  • Stannous Chloride Reduction of Nitroalkenes in Amines. ResearchGate.[Link]

  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Science Primary Literature.[Link]

  • Nitro Reduction - SnCl2. Common Organic Chemistry.[Link]

  • Reduction of nitro compounds. Wikipedia.[Link]

Sources

Application

Application Note: 3-Fluoro-5-(2-nitrophenyl)benzoic Acid as a Drug Discovery Scaffold

Executive Summary & Scaffold Profile 3-Fluoro-5-(2-nitrophenyl)benzoic acid represents a "privileged" biaryl scaffold in medicinal chemistry. Its structural utility lies in its orthogonality: it possesses three distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Profile

3-Fluoro-5-(2-nitrophenyl)benzoic acid represents a "privileged" biaryl scaffold in medicinal chemistry. Its structural utility lies in its orthogonality: it possesses three distinct chemical handles—a carboxylic acid, a fluorine atom, and a nitro group—arranged on a biphenyl core.

This scaffold is primarily utilized as a precursor for phenanthridinone-based inhibitors (targeting PARP, BET bromodomains, and Pim kinases) and as a core for disrupting protein-protein interactions (PPIs) where the twisted biaryl geometry mimics


-helix projections.
Key Physicochemical Features
FeatureFunctionality in Drug Design
Carboxylic Acid (C-1) Solubilizing group; handle for amide coupling (library generation); H-bond donor/acceptor in active sites.[1][2][3]
Fluorine (C-3) Metabolic blocker (prevents oxidative metabolism at the vulnerable meta-position); modulates lipophilicity (

) and pKa.
Nitro Group (C-2') "Masked" nitrogen nucleophile. Precursor to amines for intramolecular cyclization (forming phenanthridinones) or intermolecular coupling.
Biaryl Axis Induces torsion (non-planar geometry), critical for binding pockets requiring 3D complexity rather than flat intercalators.

Modular Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 3-bromo-5-fluorobenzoic acid with 2-nitrophenylboronic acid .

Methodological Rationale

Direct nitration of 3-fluorobenzoic acid lacks regioselectivity. The Suzuki-Miyaura approach allows for modular assembly, enabling the user to substitute the boronic acid partner if structure-activity relationship (SAR) exploration is required.

Reagents & Materials
  • Substrate A: 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • Substrate B: 2-Nitrophenylboronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    [4]·CH
    
    
    
    Cl
    
    
    (3-5 mol%) – Chosen for stability and efficiency with aryl chlorides/bromides.
  • Base: K

    
    CO
    
    
    
    (3.0 eq) – Excess required to neutralize the carboxylic acid and activate the boronate.
  • Solvent: 1,4-Dioxane / Water (4:1 v/v) – Biphasic system ensures solubility of inorganic base and organic substrates.

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Charge a round-bottom flask with 3-bromo-5-fluorobenzoic acid (1.0 g, 4.56 mmol), 2-nitrophenylboronic acid (0.91 g, 5.47 mmol), and K

      
      CO
      
      
      
      (1.89 g, 13.6 mmol).
    • Add Pd(dppf)Cl

      
      [4]·CH
      
      
      
      Cl
      
      
      (186 mg, 0.23 mmol).
    • Critical Step: Evacuate the flask and backfill with Nitrogen (

      
      ) or Argon three times. Oxygen poisons the Pd(0) species.
      
  • Reaction:

    • Add degassed 1,4-Dioxane (20 mL) and Water (5 mL) via syringe.

    • Heat the mixture to 90°C for 4–6 hours.

    • Self-Validation (TLC): Monitor consumption of the bromide starting material. The product is a carboxylic acid and will streak on standard silica plates; use bromocresol green dip or visualize under UV (254 nm).

  • Workup (Acid-Base Extraction):

    • Cool to room temperature.[5] Filter through a Celite pad to remove palladium black; wash with EtOAc.

    • Partition: The product is currently a salt (carboxylate) in the aqueous phase.

    • Separation: Extract the mixture with EtOAc (discard organic layer if it contains non-acidic impurities, though usually, the biphenyl stays in the aqueous layer at high pH).

    • Acidification: Carefully acidify the aqueous layer to pH ~2–3 using 1N HCl. The product, 3-fluoro-5-(2-nitrophenyl)benzoic acid , will precipitate as a solid.

    • Extract the acidified aqueous layer with EtOAc (3x). Dry combined organics over MgSO

      
       and concentrate.
      
  • Purification:

    • Recrystallization from EtOH/Water is often sufficient. If chromatography is needed, use a gradient of Hexanes:Ethyl Acetate + 1% Acetic Acid.

Functionalization: The "Money Step" (Phenanthridinone Synthesis)

This scaffold is most valuable as a precursor to fluoro-phenanthridinones (common in PARP inhibitors like Rucaparib analogues). The nitro group is reduced, triggering a spontaneous (or base-catalyzed) intramolecular lactamization with the pendant carboxylic acid (or ester).

Workflow Diagram: Scaffold Diversification

G Start 3-Fluoro-5-(2-nitrophenyl) benzoic acid (Scaffold) PathA Path A: Amide Coupling Start->PathA R-NH2, HATU PathB Path B: Reductive Cyclization Start->PathB Fe/AcOH or H2/Pd Lib Amide Library (PPI Inhibitors) PathA->Lib Inter Intermediate: Amino-Biphenyl PathB->Inter -[O] Final Target: 3-Fluoro-phenanthridin-6(5H)-one Inter->Final -H2O (Lactamization)

Caption: Divergent synthesis pathways. Path B represents the primary utility of this scaffold for generating fused heterocyclic drugs.

Protocol: Reductive Cyclization to Phenanthridinone
  • Esterification (Optional but Recommended): Convert the carboxylic acid to a methyl ester (MeOH, H

    
    SO
    
    
    
    , reflux) prior to reduction. Lactamization is often faster from the ester than the free acid.
  • Reduction:

    • Dissolve the scaffold (or ester) in Acetic Acid.

    • Add Iron powder (Fe, 5 eq).

    • Heat to 80°C for 2 hours.

    • Mechanism:[6][7] The nitro group reduces to an aniline. The amine nitrogen then attacks the carbonyl carbon of the acid/ester (intramolecular nucleophilic acyl substitution), closing the ring to form the 6-membered lactam.

  • Isolation: Filter off iron. Dilute with water.[8] The phenanthridinone product usually precipitates as a beige solid.

Physicochemical & Biological Context

pKa Modulation

The fluorine substitution at the C-3 position exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the benzoic acid compared to the non-fluorinated analog.

CompoundPredicted pKa (COOH)Solubility (pH 7.4)
Benzoic Acid4.2High (as salt)
3-Fluorobenzoic Acid3.86High (as salt)
3-F-5-(2-NP)BA (Scaffold) ~3.6 - 3.7 Moderate
Phenanthridinone ProductN/A (Lactam pKa ~11)Low (Planar/Stacking)

Note: The lower pKa of the scaffold means it will be fully ionized at physiological pH, aiding solubility during early screening before the cyclization step.

Target Applications
  • PARP Inhibition: The phenanthridinone core mimics the nicotinamide pocket of NAD+, a key interaction for Poly(ADP-ribose) polymerase inhibitors used in BRCA-mutated cancers.

  • BET Bromodomain Inhibition: Biphenyl acids can serve as headgroups mimicking acetyl-lysine, or as linkers in PROTACs.

  • Kinase Inhibition (Pim-1): 5-substituted phenanthridinones have been identified as Pim kinase inhibitors, where the lactam acts as a hinge binder.

References

  • Suzuki-Miyaura Coupling Standards

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

    • Note: Defines the Pd(dppf)
  • Phenanthridinone Synthesis (Reductive Cyclization)

    • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid... and quinoline derivatives. Journal of Chemical Research. Link

    • Context: Demonstrates the reduction/cyclization logic on similar halogen
  • Application in Kinase Inhibitors

    • Baldi, S., et al. (2025).[9][10] Synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition.[9] ResearchGate/Advancements in Protein Kinase Inhibitors. Link

    • Context: Validates the 5-substituted phenanthridinone core as a bioactive target.
  • Fluorine Effect on Benzoic Acids

    • NIST Chemistry WebBook.[11] Benzoic acid, 3-fluoro-.[1][2][3][7][11][12][13] Link

    • Context: Source for base physicochemical properties of the fluorin

Sources

Method

Application Notes &amp; Protocols: Strategic Functionalization of 3-Fluoro-5-(2-nitrophenyl)benzoic Acid

Abstract 3-Fluoro-5-(2-nitrophenyl)benzoic acid is a versatile scaffold in medicinal chemistry and materials science. Its unique trifunctional nature—a carboxylic acid for amide or ester linkages, a reducible nitro group...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Fluoro-5-(2-nitrophenyl)benzoic acid is a versatile scaffold in medicinal chemistry and materials science. Its unique trifunctional nature—a carboxylic acid for amide or ester linkages, a reducible nitro group, and an activatable fluoro substituent—offers a rich platform for generating diverse molecular architectures. The strategic incorporation of a fluorine atom can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[1] This guide provides an in-depth exploration of the key functionalization pathways for this molecule, supported by detailed, field-proven protocols designed for researchers, scientists, and drug development professionals. We will delve into the chemical logic behind each transformation, ensuring a robust and reproducible application in your laboratory.

Introduction: The Strategic Value of a Trifunctional Scaffold

The structure of 3-Fluoro-5-(2-nitrophenyl)benzoic acid presents three distinct and orthogonal handles for chemical modification. The strategic positioning of the electron-withdrawing nitro and carboxylic acid groups significantly influences the reactivity of the aromatic rings, particularly activating the fluorine atom for nucleophilic aromatic substitution (SNAr).[2][3] Understanding the interplay of these functional groups is paramount to designing successful synthetic strategies.

This document outlines three primary avenues of functionalization:

  • Derivatization of the Carboxylic Acid: Forming amides and esters to introduce a vast array of side chains and build complex molecules.

  • Reduction of the Nitro Group: Transforming the nitro moiety into an aniline, which fundamentally alters the electronic properties and provides a new site for further chemistry.

  • Nucleophilic Aromatic Substitution (SNAr) of Fluorine: Displacing the fluoro group with various nucleophiles to forge new carbon-heteroatom bonds.

Functionalization_Overview cluster_0 Functionalization Pathways Parent 3-Fluoro-5-(2-nitrophenyl)benzoic acid Amide Amide Derivatives Parent->Amide Amide Coupling (R-NH2, Coupling Agents) Amine Aniline Derivatives Parent->Amine Nitro Reduction (e.g., SnCl2, H2/Pd) SNAr_Product S(N)Ar Products (Ethers, Amines, Thioethers) Parent->SNAr_Product S(N)Ar Reaction (Nu-H, Base)

Caption: Key functionalization pathways for 3-Fluoro-5-(2-nitrophenyl)benzoic acid.

Pathway I: Carboxylic Acid Derivatization - Amide Bond Formation

The carboxylic acid moiety is arguably the most versatile functional group for elaboration. Its conversion to an amide bond is a cornerstone of medicinal chemistry, enabling the synthesis of countless drug candidates.[4] The protocol described below utilizes sulfuryl fluoride (SO2F2) as a highly efficient mediating agent for the direct coupling of carboxylic acids and amines at room temperature.[5] This method avoids many of the drawbacks associated with traditional coupling agents, offering a simple and robust procedure.[4]

Causality and Experimental Rationale

Direct amidation requires the activation of the carboxylic acid to make the carbonyl carbon more electrophilic. SO2F2 reacts with the carboxylic acid in situ to form a highly reactive acyl fluoride intermediate. This intermediate is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the hydrogen fluoride generated during the reaction without competing with the primary amine nucleophile.

Amide_Coupling_Workflow cluster_workflow Amide Coupling Protocol Start Combine Acid, Amine, & DIPEA in MeCN Step1 Introduce SO2F2 Gas (via balloon) Start->Step1 Step2 Stir at Room Temperature (Monitor by TLC/LC-MS) Step1->Step2 Step3 Aqueous Work-up (1M HCl wash) Step2->Step3 Step4 Extract with Ethyl Acetate Step3->Step4 Step5 Purify via Column Chromatography Step4->Step5 End Isolate Pure Amide Product Step5->End

Caption: Workflow for SO2F2-mediated amide bond formation.

Protocol 2.1: SO2F2-Mediated Amide Coupling

Materials:

  • 3-Fluoro-5-(2-nitrophenyl)benzoic acid (1.0 equiv)

  • Primary or secondary amine (1.5 - 2.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Sulfuryl fluoride (SO2F2) gas in a balloon

  • Standard glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Procedure:

  • To an oven-dried round-bottom flask, add 3-Fluoro-5-(2-nitrophenyl)benzoic acid (1.0 equiv), the desired amine (2.0 equiv), and DIPEA (3.0 equiv).

  • Dissolve the mixture in anhydrous acetonitrile to a concentration of approximately 0.2-0.3 M.

  • Carefully introduce sulfuryl fluoride gas into the flask by bubbling it through the stirred reaction mixture from a balloon for 1-2 minutes.[5]

  • Seal the flask and allow the reaction to stir at room temperature for 5-12 hours.

  • Monitor the reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting carboxylic acid.

  • Work-up: Upon completion, add 1 M aqueous HCl solution to the reaction mixture to quench excess amine and DIPEA.[5]

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Pathway II: Nitro Group Reduction to an Aniline

The transformation of an aromatic nitro group into an amine is a powerful synthetic tool. It converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group, opening up new avenues for electrophilic aromatic substitution.[6] Furthermore, the resulting aniline is a key precursor for many pharmaceuticals. While various methods exist, reduction with tin(II) chloride (SnCl2) is particularly effective as it is chemoselective and tolerates many other functional groups like esters, nitriles, and halogens.[7][8]

Causality and Experimental Rationale

Tin(II) chloride dihydrate in an alcoholic solvent acts as a mild reducing agent. The tin(II) is oxidized to tin(IV) while providing the six electrons needed to reduce the nitro group (-NO2) to the amine (-NH2). The reaction is typically run under acidic conditions, which are generated in situ or added, to facilitate the protonation steps involved in the removal of the oxygen atoms from the nitrogen. The protocol is robust and generally provides high yields.[7]

Nitro_Reduction_Scheme cluster_note Reactant 3-Fluoro-5-(2-nitrophenyl)benzoic acid Product 3-Amino-5-(2-aminophenyl)benzoic acid* Reactant->Product 1. SnCl2.2H2O, Ethanol, 70°C 2. NaHCO3 (aq) work-up Note *Note: Both nitro groups are expected to be reduced under these conditions.

Caption: Reaction scheme for the reduction of the nitro groups.

Protocol 3.1: Chemoselective Reduction with Tin(II) Chloride

Materials:

  • 3-Fluoro-5-(2-nitrophenyl)benzoic acid (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 equiv per nitro group)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 3-Fluoro-5-(2-nitrophenyl)benzoic acid (1.0 equiv) in absolute ethanol (approx. 0.2 M).

  • Add tin(II) chloride dihydrate (10.0 equiv for both nitro groups) to the solution.

  • Heat the reaction mixture to 70 °C under a nitrogen atmosphere and stir vigorously.[7]

  • Monitor the reaction: Follow the disappearance of the starting material by TLC (a significant change in polarity will be observed as the nitro groups are reduced to the more polar amines). The reaction is typically complete within 2-4 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.

  • Neutralize the acidic solution by carefully adding saturated aqueous sodium bicarbonate until the pH is approximately 7-8. A tin hydroxide precipitate will form.[7]

  • Extract the resulting slurry with ethyl acetate (3 x volume of aqueous layer). The product is often more soluble in the organic phase.

  • Filter the combined organic extracts through a pad of Celite to remove insoluble tin salts.

  • Wash the filtrate with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: The crude diamino product can often be purified by recrystallization or flash column chromatography.

Reduction Method Reagents Key Advantages Potential Issues
Catalytic Hydrogenation H2 (g), Pd/C or PtO2Clean reaction, high yields, atmospheric pressure often sufficient.May reduce other functional groups (alkenes, alkynes, etc.).[6][9]
Dissolving Metal Fe or Zn, HClInexpensive, robust, and widely used industrially.[6][8]Requires strongly acidic conditions and a basic work-up to remove metal salts.[9]
Tin(II) Chloride SnCl2·2H2OHighly chemoselective for the nitro group.[7][8]Stoichiometric amounts of tin are required, leading to tin waste.

Pathway III: Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom on the benzoic acid ring is activated towards nucleophilic aromatic substitution (SNAr) by the ortho and para electron-withdrawing groups (the nitro and carboxylic acid groups). This allows for the displacement of the fluoride ion by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to diverse 3,5-disubstituted benzene derivatives.[2][3][10]

Causality and Experimental Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[11] First, the nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups. In the second, typically rapid, step, the fluoride ion is eliminated, restoring aromaticity and yielding the substituted product. The high electronegativity and small size of fluorine make it an excellent leaving group in this context.

SNAr_Mechanism Start Activated Aryl Fluoride + Nucleophile (Nu-H) Step1 Nucleophilic Attack (Formation of Meisenheimer Complex) Start->Step1 Intermediate Resonance-Stabilized Anionic Intermediate Step1->Intermediate rate-determining Step2 Elimination of Fluoride Ion (Restoration of Aromaticity) Intermediate->Step2 End Substituted Product Step2->End

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Protocol 4.1: General SNAr with an Amine Nucleophile

Materials:

  • 3-Fluoro-5-(2-nitrophenyl)benzoic acid (1.0 equiv)

  • Amine nucleophile (e.g., piperidine, morpholine) (2.0-3.0 equiv)

  • Potassium carbonate (K2CO3) or another suitable base (2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • To a flask, add 3-Fluoro-5-(2-nitrophenyl)benzoic acid (1.0 equiv) and potassium carbonate (2.0 equiv).

  • Add anhydrous DMSO to dissolve the solids (concentration approx. 0.5 M).

  • Add the amine nucleophile (2.5 equiv) to the stirred mixture.

  • Heat the reaction to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction: Follow the reaction progress by TLC or LC-MS. Reactions are typically complete in 4-24 hours.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution with 1 M HCl to a pH of ~3-4. This will protonate the carboxylic acid, causing the product to precipitate if it is a solid.

  • Collect the solid product by vacuum filtration. If the product is an oil, extract it with an organic solvent like ethyl acetate.

  • Wash the collected solid with water and then a small amount of cold diethyl ether to remove non-polar impurities.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash chromatography if necessary.

Conclusion

3-Fluoro-5-(2-nitrophenyl)benzoic acid is a highly valuable and adaptable building block for chemical synthesis. By leveraging the distinct reactivity of its three functional groups, researchers can access a wide array of complex molecules through well-established and reliable protocols. The methods detailed in this guide—amide coupling, nitro reduction, and nucleophilic aromatic substitution—provide a solid foundation for the strategic functionalization of this scaffold, empowering innovation in drug discovery and materials science.

References

  • Ajenjo, J. M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. Available at: [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Ajenjo, J. M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

  • Google Patents. (n.d.). The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Ajenjo, J. M., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. ResearchGate. Available at: [Link]

  • Zhang, M., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-40. Available at: [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Supporting Information, The Royal Society of Chemistry. Available at: [Link]

  • User Madscientist. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange. Available at: [Link]

  • Smith, M. D. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry university. (2021). Reduction of Nitrobenzenes to Aromatic Amines. YouTube. Available at: [Link]

  • Johnny Cantrell. (2015). Reduction of Nitro Groups. YouTube. Available at: [Link]

  • Vlasov, V. M. (1994). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews. Available at: [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]

  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • RSC Publishing. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. Available at: [Link]

  • Procter, D. J., et al. (2018). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Center for Biotechnology Information. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Bio-relevant Heterocycles from 3-Fluoro-5-(2-nitrophenyl)benzoic Acid

Abstract This technical guide provides a comprehensive overview of synthetic strategies for converting 3-Fluoro-5-(2-nitrophenyl)benzoic acid, a versatile and functionalized building block, into high-value heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for converting 3-Fluoro-5-(2-nitrophenyl)benzoic acid, a versatile and functionalized building block, into high-value heterocyclic scaffolds. The inherent functionalities of this starting material—a nitro group poised for reductive cyclization, a carboxylic acid for intramolecular condensation, and a fluoro-substituent for modulating physicochemical properties—offer multiple pathways to diverse molecular architectures. We present detailed, field-proven protocols for the synthesis of fluorinated acridones, a class of compounds with significant therapeutic and material science applications. Furthermore, we explore advanced synthetic routes that leverage the key amino-biphenyl intermediate to access other privileged scaffolds, such as phenothiazines and carbazoles. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic entities.

Introduction: The Strategic Value of 3-Fluoro-5-(2-nitrophenyl)benzoic Acid

3-Fluoro-5-(2-nitrophenyl)benzoic acid is a pre-functionalized starting material that serves as an ideal scaffold for diversity-oriented synthesis. Its structure contains three key features that can be manipulated to generate complex heterocyclic systems:

  • The 2-Nitrophenyl Group: The nitro moiety is a versatile functional group that is readily reduced to an amine. This in-situ generation of a nucleophilic amine ortho to the biaryl linkage is the cornerstone of subsequent intramolecular cyclization reactions.

  • The Benzoic Acid Moiety: The carboxylic acid provides an electrophilic center, perfectly positioned for intramolecular condensation with the newly formed amine, leading directly to cyclic amide structures.

  • The Fluoro Substituent: The fluorine atom, located on the benzoic acid ring, can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final heterocyclic products. This is a highly sought-after feature in modern drug design, as fluorinated heterocycles are prevalent in FDA-approved pharmaceuticals.[1]

This guide will focus primarily on the most direct and efficient transformation: a two-step, one-pot reductive cyclization to form a 2-fluoroacridone core.

Core Synthetic Pathway: Reductive Cyclization to 2-Fluoro-9(10H)-acridone

The most direct application of 3-Fluoro-5-(2-nitrophenyl)benzoic acid is its conversion into a 2-fluoro-substituted acridone. Acridones are a privileged class of N-heterocycles found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[2][3] The synthesis is achieved via a two-step sequence: reduction of the nitro group followed by an acid-catalyzed intramolecular acylation (a Friedel-Crafts type reaction).

Mechanistic Rationale

The transformation proceeds through two distinct, sequential steps:

  • Reduction: The aromatic nitro group is reduced to a primary amine. While various reagents can accomplish this (e.g., catalytic hydrogenation with Pd/C, SnCl₂), a common and cost-effective method in the presence of a carboxylic acid is the use of a metal in acidic media, such as iron powder in acetic acid or hydrochloric acid. The iron serves as the electron donor for the reduction.

  • Cyclization/Dehydration: The resulting intermediate, 3-Amino-5-fluoro-N-phenylanthranilic acid, is then subjected to strong acid catalysis. Polyphosphoric acid (PPA) or concentrated sulfuric acid are frequently employed.[2][4] The acid protonates the carboxylic acid, activating it towards intramolecular nucleophilic attack by the aniline nitrogen. The subsequent loss of a water molecule yields the thermodynamically stable, planar tricyclic acridone system.

The overall workflow is depicted below.

G cluster_0 Synthetic Workflow: Acridone Synthesis A 3-Fluoro-5-(2-nitrophenyl)benzoic acid B Intermediate: 3-Amino-5-fluoro-N-phenylanthranilic acid A->B Step 1: Reductive Amination (e.g., Fe, NH4Cl, EtOH/H2O) C Final Product: 2-Fluoro-9(10H)-acridone B->C Step 2: Acid-Catalyzed Cyclization (e.g., Polyphosphoric Acid, Heat)

Caption: Workflow for 2-Fluoro-9(10H)-acridone synthesis.

Detailed Experimental Protocol

Protocol 1: Two-Step Synthesis of 2-Fluoro-9(10H)-acridone

Materials:

  • 3-Fluoro-5-(2-nitrophenyl)benzoic acid

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Polyphosphoric acid (PPA)

  • Celite®

Step 1: Reductive Amination

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Fluoro-5-(2-nitrophenyl)benzoic acid (1.0 eq.).

  • Add ethanol and water in a 4:1 ratio (e.g., 80 mL EtOH, 20 mL H₂O). Stir to form a suspension.

  • Add ammonium chloride (5.0 eq.) and iron powder (5.0 eq.).

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 3-4 hours.

    • Causality: The Fe/NH₄Cl system in an aqueous solvent is a classic and effective method for nitro group reduction. The reaction is often exothermic initially. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • The remaining aqueous residue is diluted with water and extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with saturated NaHCO₃ solution to remove any unreacted starting material, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude 3-Amino-5-fluoro-N-phenylanthranilic acid is typically a solid and can be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Place the crude 3-Amino-5-fluoro-N-phenylanthranilic acid from the previous step into a 100 mL round-bottom flask.

  • Add polyphosphoric acid (PPA) (approx. 10 times the weight of the starting amine).

    • Causality: PPA serves as both the acidic catalyst and the reaction solvent. Its high viscosity requires mechanical stirring for larger scales. Concentrated H₂SO₄ is an alternative, but PPA often gives cleaner reactions.[4]

  • Heat the mixture to 130-140 °C with stirring for 2-3 hours. The mixture will become thick and change color. Monitor the reaction by TLC (a higher Rf product should appear).

  • Cool the reaction mixture to about 80 °C and carefully pour it onto crushed ice with vigorous stirring. This will precipitate the product and hydrolyze the PPA.

  • The resulting solid precipitate is collected by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol.

  • The crude 2-Fluoro-9(10H)-acridone can be purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or DMF to yield a crystalline solid.[4]

Data Summary
StepKey ReagentsTemp (°C)Time (h)Typical YieldProduct m.p. (°C)
1. Reduction Fe, NH₄Cl, EtOH/H₂O80-853-4>90% (crude)N/A
2. Cyclization Polyphosphoric Acid130-1402-375-85%>300 (decomposes)

Yields and melting points are representative and may vary based on reaction scale and purity of reagents.

Advanced Synthetic Applications: Accessing Other Heterocyclic Cores

The true versatility of 3-Fluoro-5-(2-nitrophenyl)benzoic acid lies in the synthetic potential of its reduced intermediate. The resulting 3-amino-5-fluorobiphenyl core is a precursor to several other important heterocyclic families.

Conceptual Pathway to Carbazole Derivatives

Carbazoles are another class of nitrogen-containing heterocycles with significant applications in materials science (e.g., OLEDs) and as pharmaceutical scaffolds. The 2-aminobiphenyl core can be cyclized to a carbazole via palladium-catalyzed intramolecular C-H amination.[5][6]

  • Mechanism Insight: This transformation typically involves a Pd(II) catalyst that coordinates to the amine. An intramolecular C-H activation event on the adjacent phenyl ring forms a palladacycle intermediate. Reductive elimination then forges the C-N bond, creating the carbazole ring and regenerating a Pd(0) species, which is re-oxidized to complete the catalytic cycle.[5][7]

G cluster_1 Conceptual Pathway: Carbazole Synthesis B Intermediate: 3-Amino-5-fluoro-N-phenylanthranilic acid D Decarboxylation B->D Heat or Cu/Quinoline E 2-Amino-4-fluorobiphenyl F Final Product: 3-Fluorocarbazole E->F Pd(OAc)2, Oxidant (e.g., Cu(OAc)2, O2) Intramolecular C-H Amination

Caption: Conceptual workflow for carbazole synthesis.

Conceptual Pathway to Phenothiazine Derivatives

Phenothiazines are a cornerstone of medicinal chemistry, forming the core of many antipsychotic and antihistaminic drugs.[8] Accessing a phenothiazine scaffold from the 2-aminobiphenyl intermediate requires the introduction of a sulfur atom to bridge the two aromatic rings. A plausible route involves a Smiles rearrangement.

  • Synthetic Strategy: The amino intermediate could be reacted with a 2-halonitrobenzene derivative bearing a thiol or protected thiol group. The subsequent intramolecular nucleophilic aromatic substitution (Smiles rearrangement) followed by reduction and cyclization would form the phenothiazine core. This is a more complex, multi-step sequence but highlights the potential for scaffold hopping.[9]

Conclusion

3-Fluoro-5-(2-nitrophenyl)benzoic acid is a highly valuable and strategically designed starting material for the synthesis of diverse heterocyclic compounds. The protocols and conceptual pathways outlined in this guide demonstrate its utility in producing acridones through a robust and high-yielding reductive cyclization process. Furthermore, the key 2-aminobiphenyl intermediate opens doors to other medicinally relevant scaffolds like carbazoles and phenothiazines. The inherent fluorine substitution provides an immediate handle for fine-tuning the properties of the final molecules, making this building block an excellent choice for modern synthetic and medicinal chemistry programs.

References

  • Steingruber, H. S. et al. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc. [Link]

  • Buchner, E. Buchner ring expansion. Wikipedia. [Link]

  • Allen, C. F. H.; McKee, G. H. W. Acridone. Organic Syntheses. [Link]

  • Tsang, W. C. P.; Zheng, N.; Buchwald, S. L. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. Journal of the American Chemical Society. [Link]

  • Steingruber, H. S. et al. A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. ResearchGate. [Link]

  • Various Authors. Büchner-Ring-Expansion. ResearchGate. [Link]

  • Organic Chemistry Portal. Carbazole synthesis. Organic Chemistry Portal. [Link]

  • Plaçais, C. et al. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters. [Link]

  • Sangeetha, R. et al. Green Synthesis of 9-Acridone Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Various Authors. Büchner–Curtius–Schlotterbeck reaction. Wikipedia. [Link]

  • Begum, A. et al. Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers. [Link]

  • Sharma, P. et al. Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]

  • Rodríguez, L. G. et al. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. [Link]

  • Various Authors. Ullmann condensation. Wikipedia. [Link]

  • Monnier, F.; Taillefer, M. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC. [Link]

  • Kumar, S. et al. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ghaffari, M. F. et al. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. PMC. [Link]

  • Kumar, S. et al. Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ghaffari, M. F. et al. Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]

  • Singh, S. et al. Synthesis and Characterization of Phenothiazine Derivatives. The Pharmaceutical and Chemical Journal. [Link]

  • Carenzi, C. et al. Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. AIR Unimi. [Link]

  • Bakos, J. et al. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]

  • Naeimi, H.; Mohamadabadi, G. Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica. [Link]

  • SynArchive. Buchner Ring Expansion. SynArchive. [Link]

  • Balcells, D. et al. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Rodríguez, L. G. et al. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed. [Link]

  • Křupková, S. et al. 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds. PubMed. [Link]

  • Shcherbakova, I. et al. Heterocyclic Derivatives of 2-Amino-4-nitrophenol. ResearchGate. [Link]

  • Al-Adiwish, W. M. et al. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). PMC. [Link]

  • Li, J. J. Büchner Ring Expansion. ResearchGate. [Link]

  • Gorbunova, M. G. et al. Synthesis of Fluorine‐Containing 3‐Aminocyclopent‐2‐enones via Intramolecular Cyclization. ResearchGate. [Link]

  • Szlosek-Pina, N. et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

  • Singh, P. P. et al. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. PMC. [Link]

  • Voroztsov, I. et al. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]

  • Li, X. et al. Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. RSC Advances. [Link]

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • Sharma, P. et al. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. [Link]

  • De la Torre, M. C. et al. Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

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Method

Application Note: High-Efficiency Activation of 3-Fluoro-5-(2-nitrophenyl)benzoic Acid

This Application Note provides a rigorous technical guide for the activation and coupling of 3-Fluoro-5-(2-nitrophenyl)benzoic acid (CAS: 1393442-54-0) . The protocols below are designed to overcome the specific electron...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the activation and coupling of 3-Fluoro-5-(2-nitrophenyl)benzoic acid (CAS: 1393442-54-0) .

The protocols below are designed to overcome the specific electronic and solubility challenges presented by the electron-deficient biaryl scaffold.

Executive Summary

3-Fluoro-5-(2-nitrophenyl)benzoic acid presents a distinct chemical profile characterized by significant electron deficiency and biaryl torsion . Unlike standard benzoic acids, the presence of the meta-fluorine and the meta-(2-nitrophenyl) group lowers the pKa of the carboxylic acid, stabilizing the carboxylate anion.

While this makes the resulting active ester highly electrophilic (good for amine attack), it renders the initial activation step—where the carboxylate must attack the coupling reagent—kinetically sluggish compared to electron-rich substrates. Furthermore, the ortho-nitro substituent on the pendent phenyl ring induces a twisted biaryl conformation, impacting solubility in non-polar solvents.

This guide outlines three validated activation pathways:

  • Uronium/Aza-Benzotriazole (HATU): For high-throughput medicinal chemistry (mg to g scale).

  • Acid Chloride (Oxalyl Chloride): For scale-up and coupling with weak nucleophiles.

  • Propylphosphonic Anhydride (T3P): For mild, low-epimerization coupling with sensitive substrates.

Mechanistic Analysis & Reagent Selection

The Electronic Paradox

The activation of benzoic acids is a two-step competition.

  • Step 1 (Activation): The carboxylate attacks the coupling reagent.

    • Challenge: The electron-withdrawing groups (-F, -NO2) stabilize the carboxylate charge, making it a weaker nucleophile . This slows down the formation of the active ester.

  • Step 2 (Aminolysis): The amine attacks the active ester.

    • Advantage:[1][2] Once formed, the active ester is highly electron-deficient and reacts rapidly with amines.

    • Risk:[2] It is also highly susceptible to hydrolysis by trace water.

Reagent Selection Matrix
FeatureHATU / HOAt Oxalyl Chloride / DMF T3P (50% in EtOAc/DMF)
Activation Mechanism Formation of O-At active esterFormation of Acyl ChlorideMixed Anhydride
Primary Use Case Discovery Chemistry, Library Synthesis>10g Scale-up, Weak Amines (Anilines)Safety-focused, Green Chemistry
Reactivity Very HighExtremeModerate to High
Moisture Sensitivity HighVery HighLow
Byproduct Removal Requires aqueous workup/columnVolatile (HCl, CO, CO2)Water soluble (easy wash)
Cost HighLowMedium

Visualization: Activation Logic & Workflow

The following diagram illustrates the decision logic for selecting the activation method based on scale and amine nucleophilicity.

ActivationWorkflow Start Substrate: 3-Fluoro-5-(2-nitrophenyl)benzoic acid CheckScale Check Scale & Nucleophile Start->CheckScale MethodA Method A: HATU/HOAt (Standard Discovery) CheckScale->MethodA < 5g, Aliphatic Amine MethodB Method B: Acid Chloride (Scale-up / Weak Amine) CheckScale->MethodB > 5g OR Aniline/Weak Nuc MethodC Method C: T3P (Green / Sensitive) CheckScale->MethodC Safety Priority / Epimerization Risk Product Target Amide MethodA->Product DIPEA, DMF, RT MethodB->Product (COCl)2, cat. DMF, DCM MethodC->Product Et3N, EtOAc, 0°C to RT

Figure 1: Decision tree for selecting the optimal activation reagent based on experimental constraints.

Detailed Experimental Protocols

Method A: HATU-Mediated Activation (Standard Protocol)

Recommended for: Discovery chemistry, parallel synthesis, aliphatic amines.

Rationale: HATU generates the O-(7-azabenzotriazol-1-yl) active ester. The pyridine nitrogen in the 7-aza ring provides anchimeric assistance, accelerating the aminolysis step, which is crucial for this electron-deficient scaffold.

Reagents:

  • Substrate: 1.0 equiv

  • HATU: 1.1 - 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine), 3.0 equiv

  • Solvent: DMF (Anhydrous)

Protocol:

  • Dissolution: In a dry vial, dissolve 3-Fluoro-5-(2-nitrophenyl)benzoic acid (1.0 equiv) in anhydrous DMF (concentration 0.1 – 0.2 M).

  • Deprotonation: Add DIPEA (3.0 equiv). Stir for 2-3 minutes.

    • Note: The solution may darken slightly; this is normal.

  • Activation: Add HATU (1.1 equiv) in one portion.

  • Pre-activation (Critical): Stir for 15–30 minutes at room temperature.

    • Why? Because the acid is electron-deficient, the attack on HATU is slower. Allowing time ensures complete conversion to the active ester before the amine is added.

  • Coupling: Add the amine (1.0 – 1.2 equiv).

  • Monitoring: Stir at room temperature. Monitor by LCMS. Reaction is typically complete in 1–4 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2), water (x1), and brine (x1). Dry over Na2SO4.

Method B: Acid Chloride Activation (The "Brute Force" Method)

Recommended for: Large scale (>10g), weak nucleophiles (e.g., electron-deficient anilines), or if HATU fails.

Rationale: Converting the -OH to -Cl creates a hyper-reactive electrophile. The reaction is driven by the evolution of gases (CO, CO2, HCl) and does not rely on the nucleophilicity of the carboxylate as much as carbodiimide couplings.

Reagents:

  • Substrate: 1.0 equiv

  • Oxalyl Chloride: 1.5 equiv

  • Catalyst: DMF (2-3 drops)

  • Solvent: DCM (Dichloromethane) or Toluene

Protocol:

  • Setup: Place 3-Fluoro-5-(2-nitrophenyl)benzoic acid in a round-bottom flask under Nitrogen/Argon.

  • Solvent: Suspend in anhydrous DCM (0.2 M).

  • Catalyst: Add catalytic DMF (approx. 1-2 mol%).

  • Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

    • Observation: Vigorous bubbling will occur.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

    • QC Check: Take a small aliquot, quench with MeOH, and check LCMS for the methyl ester to confirm full conversion of the acid.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator).

    • Chase: Re-dissolve in dry DCM or Toluene and evaporate again to remove trace HCl.

  • Coupling: Dissolve the resulting yellow solid (Acid Chloride) in dry DCM. Add the amine (1.1 equiv) and a scavenger base (Et3N or Pyridine, 2.0 equiv) at 0°C.

Method C: T3P (Propylphosphonic Anhydride)

Recommended for: Process chemistry, ease of workup.

Rationale: T3P forms a mixed anhydride.[3] It is supplied as a 50% solution in EtOAc or DMF. It is less allergenic than HATU and the byproducts are water-soluble.

Protocol:

  • Combine: In a flask, combine the Acid (1.0 equiv), Amine (1.1 equiv), and Base (Et3N or DIPEA, 4.0 equiv) in EtOAc or DMF.

  • Addition: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Stir at Room Temperature. If sluggish, heat to 50°C.

    • Note: T3P activation is generally slower than HATU but produces very clean profiles.

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseSolution
Low Conversion (Starting Material remains) Poor activation due to electron-deficient carboxylate.Increase activation time (Method A) or switch to Acid Chloride (Method B).
Hydrolysis Product (Acid regenerates) Active ester hydrolyzed by wet solvent.Use anhydrous solvents (stored over molecular sieves).
N-Acyl Urea Formation Rearrangement of active intermediate (common with Carbodiimides like EDC/DCC).Switch to HATU or T3P. Do not use EDC without HOBt/HOAt.
QC Specifications
  • 1H NMR (DMSO-d6): Look for the disappearance of the broad carboxylic acid proton (12-14 ppm).

  • LCMS: The active ester (O-At) is often unstable on LCMS; monitor for the disappearance of the Acid peak [M-H]- 260.2 or [M+H]+ 262.2.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4][5] Tetrahedron, 61(46), 10827–10852. [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Fluoro-5-(2-nitrophenyl)benzoic acid and all reagents before handling.

Sources

Application

Biaryl synthesis using 3-fluoro-5-substituted benzoic acids

Application Note: Strategic Biaryl Construction Using 3-Fluoro-5-Substituted Benzoic Acids Executive Summary: The Fluorine-Carboxyl Synergy In modern drug discovery, the biaryl scaffold is ubiquitous, yet the demand for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Biaryl Construction Using 3-Fluoro-5-Substituted Benzoic Acids

Executive Summary: The Fluorine-Carboxyl Synergy

In modern drug discovery, the biaryl scaffold is ubiquitous, yet the demand for specific substitution patterns—particularly meta-fluorinated systems—often outpaces the availability of commercial boronic acids.

3-Fluoro-5-substituted benzoic acids represent a high-value "divergent node" in synthesis. They possess two orthogonal handles:

  • The Carboxylic Acid (COOH): A removable directing group for C–H activation or a leaving group for decarboxylative cross-coupling (DCC).

  • The Fluorine Atom (F): A metabolic blocker that modulates pKa and lipophilicity, while electronically activating the ring for metal insertion.

This guide details two validated protocols to transform these substrates into complex biaryls:

  • Protocol A (The "Gooßen" Method): Decarboxylative Cross-Coupling to access meta-substituted biaryls.

  • Protocol B (The "Yu/Daugulis" Method): Directed ortho-C–H Arylation to create highly substituted biaryl acids.

Strategic Workflow & Decision Tree

The choice of method depends on whether the carboxylic acid is a sacrificial handle or a retained functionality.

BiarylStrategy Start Starting Material: 3-Fluoro-5-R-Benzoic Acid Decision Target Structure? Start->Decision RouteA Route A: Decarboxylative Cross-Coupling (DCC) Decision->RouteA Remove COOH (Biaryl Core) RouteB Route B: Directed C-H Arylation Decision->RouteB Retain COOH (Functionalize Ortho) ProdA Product A: 3-Fluoro-5-R-Biaryl (COOH Lost) RouteA->ProdA Pd/Cu Cat. 160°C ProdB Product B: 2-Aryl-3-Fluoro-5-R-Benzoic Acid (COOH Retained) RouteB->ProdB Pd(II) Cat. Ag2CO3

Figure 1: Decision matrix for processing 3-fluoro-5-substituted benzoic acids.

Protocol A: Decarboxylative Cross-Coupling (DCC)

Objective: Synthesis of 3-fluoro-5-substituted biaryls by replacing the carboxyl group with an aryl halide. Mechanism: This reaction relies on a bimetallic Pd/Cu system.[1] The copper catalyst facilitates the extrusion of CO₂ (rate-limiting step) to form an aryl-copper species, which then transmetallates to the palladium cycle for cross-coupling.

Why This Substrate?

The 3-fluoro and 5-EWG (e.g., CF₃, NO₂, Cl) substituents significantly lower the energy barrier for decarboxylation compared to electron-rich benzoic acids, making these substrates ideal for this transformation [1].

Materials
  • Substrate: 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 equiv).

  • Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv).

  • Catalysts: PdI₂ (2 mol%), CuI (20 mol%).

  • Ligand: 1,10-Phenanthroline (20 mol%).

  • Base: K₂CO₃ (1.5 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) / Quinoline (3:1 ratio).

  • Drying Agent: Molecular Sieves (3Å) or azeotropic distillation setup.

Step-by-Step Protocol
  • System Preparation:

    • Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Critical Step: Water inhibits the formation of the active Cu-carboxylate intermediate. Ensure all reagents are strictly anhydrous.

  • Reagent Loading:

    • Add 3-Fluoro-5-(trifluoromethyl)benzoic acid (1.0 mmol), K₂CO₃ (1.5 mmol), PdI₂ (0.02 mmol), CuI (0.2 mmol), and 1,10-phenanthroline (0.2 mmol) to the tube.

    • Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition:

    • Inject anhydrous NMP (4 mL) and Quinoline (1 mL) under Argon flow.

    • Add the Aryl Bromide (1.2 mmol). If the bromide is solid, add it in step 2.

  • Reaction:

    • Heat the mixture to 160 °C for 16–24 hours.

    • Observation: The mixture will darken. Vigorous stirring is required to handle the suspension.

  • Work-up:

    • Cool to room temperature.[2] Dilute with Ethyl Acetate (20 mL).

    • Filter through a pad of Celite to remove metal salts.

    • Wash the filtrate with 1M HCl (to remove Quinoline/Pyridine) followed by brine.

    • Dry over MgSO₄, concentrate, and purify via flash chromatography.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield Incomplete DecarboxylationIncrease temp to 170°C; Ensure water is removed (add 3Å sieves).
Homocoupling (Ar-Ar) Oxidative coupling of Ar-BrReduce Cu loading; Switch to Pd(acac)₂.
Protodecarboxylation Proton source presentSolvent is wet. Dry NMP over CaH₂.

Protocol B: Regioselective Ortho-C–H Arylation

Objective: Installing an aryl group ortho to the carboxylic acid, retaining the acid for future amide coupling. Regioselectivity: For 3-fluoro-5-substituted acids, there are two ortho sites:

  • C2 (between F and COOH): Electronically activated but sterically crowded.

  • C6 (between R and COOH): Sterically accessible (unless R is massive).

  • Outcome: With standard Pd(II) catalysis and bulky ligands, arylation typically favors the less hindered C6 position [2].

Materials
  • Substrate: 3-Fluoro-5-methylbenzoic acid (1.0 equiv).

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (10 mol%).

  • Ligand: Ac-Gly-OH (N-Acetylglycine) or MPAA (10 mol%) – Ligand acceleration is crucial.

  • Base/Oxidant: Ag₂CO₃ (1.0 equiv) or AgOAc (2.0 equiv).

  • Solvent: HFIP (Hexafluoroisopropanol) or tBuOH.

Step-by-Step Protocol
  • Setup:

    • Use a screw-cap vial (air-tolerant, but inert atmosphere improves reproducibility).

  • Loading:

    • Combine Benzoic Acid derivative (0.5 mmol), Aryl Iodide (0.75 mmol), Pd(OAc)₂ (0.05 mmol), Ligand (0.05 mmol), and Ag₂CO₃ (0.5 mmol).

  • Reaction:

    • Add HFIP (2 mL).

    • Seal and heat to 90–110 °C for 12 hours.

    • Note: HFIP is a "magic solvent" for C–H activation, stabilizing the cationic Pd intermediates.

  • Work-up:

    • Cool and filter through Celite (AgI precipitate will be significant).

    • Wash with DCM.

    • The filtrate contains the free acid. If purification on silica is difficult (streaking), treat with TMS-diazomethane to convert to the methyl ester before chromatography.

Mechanistic Insight: The Dual-Cycle (DCC)

Understanding the interplay between the Copper and Palladium cycles is vital for troubleshooting Protocol A.

DCC_Mechanism Start Ar-COOH Cu_Salt Cu(I)-Carboxylate Start->Cu_Salt + CuI / Base Base Base (K2CO3) Base->Cu_Salt Cu_Aryl Ar-Cu(I) (Reactive Species) Cu_Salt->Cu_Aryl Decarboxylation (Rate Limiting) CO2 CO2 (Gas) Cu_Salt->CO2 Pd_Trans Ar-Pd(II)-Ar' Cu_Aryl->Pd_Trans Transmetallation Pd_OxAdd Ar'-Pd(II)-X Pd_OxAdd->Pd_Trans + Ar-Cu Product Biaryl Product (Ar-Ar') Pd_Trans->Product Reductive Elimination

Figure 2: The cooperative Pd/Cu catalytic cycle. Note that decarboxylation must precede transmetallation.

Comparative Data: Substituent Effects

The following table summarizes expected yields based on the electronic nature of the 5-substituent (R) in 3-fluoro-5-R-benzoic acid during Decarboxylative Coupling (Protocol A).

5-Substituent (R)Electronic EffectDecarboxylation EaseTypical YieldNotes
-NO₂ Strong EWGVery High85-95%Highly stabilized transition state.
-CF₃ Strong EWGHigh75-88%Excellent substrate; widely used in MedChem.
-Cl / -Br Moderate EWGModerate60-75%Potential for competing oxidative addition at C-Cl.
-Me / -OMe EDGLow< 40%Requires higher temps (170°C+) or microwave.

Application Scientist Note: If your substrate has an Electron Donating Group (EDG) at position 5, Protocol A may fail. In that case, switch to Protocol B (C-H activation) or convert the acid to a boronic ester via a standard 2-step sequence.

References

  • Gooßen, L. J., et al. (2006).[3] "Synthesis of Biaryls via Catalytic Decarboxylative Cross-Coupling." Science, 313(5787), 662–664.

  • Wang, D. H., & Yu, J. Q. (2011). "Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage Intermolecular C–H Olefination." Journal of the American Chemical Society, 133(15), 5767–5769. (Demonstrates regioselectivity principles).

  • Shang, R., & Liu, L. (2011). "Transition Metal-Catalyzed Decarboxylative Cross-Coupling Reactions." Science China Chemistry, 54, 1670–1687.

  • Cornella, J., & Larrosa, I. (2009). "Decarboxylative C–C Bond Forming Reactions of (Hetero)arenes." Synthesis, 2012(05), 653-676.

Sources

Technical Notes & Optimization

Troubleshooting

Solubility issues with 3-Fluoro-5-(2-nitrophenyl)benzoic acid in organic solvents

Welcome to the technical support guide for 3-Fluoro-5-(2-nitrophenyl)benzoic acid. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the solubility challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Fluoro-5-(2-nitrophenyl)benzoic acid. This resource is designed for researchers, chemists, and pharmaceutical scientists to navigate the solubility challenges associated with this compound. Here, we address common questions and provide in-depth troubleshooting protocols grounded in physicochemical principles.

Quick Reference: Predicted Physicochemical Properties

Understanding the structural characteristics of 3-Fluoro-5-(2-nitrophenyl)benzoic acid is the first step in troubleshooting its solubility. The molecule's large, rigid structure, combined with functional groups of varying polarity, presents a unique challenge.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Formula C₁₃H₈FNO₄[1]-
Molecular Weight 277.21 g/mol High molecular weight can contribute to lower solubility.
Structure Benzoic acid with fluoro and nitrophenyl substituents.A combination of polar (carboxylic acid, nitro) and nonpolar (biphenyl-like core) regions.
pKa (Carboxylic Acid) ~3.0 - 4.0 (Estimated)Acidic nature allows for significant solubility increase in basic aqueous solutions via salt formation.
Polarity Polar, but with significant nonpolar character.Requires solvents that can accommodate both polar and nonpolar moieties. "Like dissolves like" is complex here.
Hydrogen Bonding 1 donor (-COOH), multiple acceptors (-COOH, -NO₂, -F).Potential for strong solute-solute interactions (crystal lattice energy). The ortho-nitro group may form an intramolecular H-bond with the carboxylic acid, reducing its ability to bond with solvents.

Frequently Asked Questions (FAQs)

Q1: My 3-Fluoro-5-(2-nitrophenyl)benzoic acid is not dissolving in standard organic solvents like methanol or dichloromethane. Why is this happening?

This is a common issue stemming from the molecule's complex structure. Several factors are at play:

  • High Crystal Lattice Energy: The molecule is planar and rigid, allowing for efficient packing in a crystal lattice. These strong intermolecular forces (π-stacking from the aromatic rings and hydrogen bonding from the carboxylic acid) require a significant amount of energy from the solvent to overcome.

  • Conflicting Polarity: The molecule is amphipathic. It has a polar carboxylic acid group that prefers polar, protic solvents, but it also has a large, relatively nonpolar nitrophenyl ring system that prefers nonpolar or polar aprotic environments. Solvents that are good for one part of the molecule are often poor for the other.

  • Potential Intramolecular Hydrogen Bonding: The ortho-position of the nitro group relative to the phenyl-benzoic linkage allows for a potential hydrogen bond to form between the carboxylic acid proton and an oxygen of the nitro group. This internal interaction "satisfies" the hydrogen bond donor, making it less available to interact with solvent molecules and thereby decreasing its solubility in many common solvents.[2]

Q2: What is the best starting solvent to try for dissolving this compound?

For compounds with high crystallinity and mixed polarity, highly polar aprotic solvents are typically the most effective starting point.[3]

  • Recommended Primary Solvents: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reasoning (Causality): These solvents have large dipole moments and are excellent hydrogen bond acceptors. They can effectively solvate the polar carboxylic acid group while their organic nature helps to solvate the aromatic rings. Their high boiling points also allow for heating to further increase solubility.[3]

  • Secondary Options: Tetrahydrofuran (THF) and Acetonitrile can also be effective, though they are generally less powerful solvating agents than DMSO or DMF.

Q3: I need to use this compound in an aqueous buffer for a biological assay, but it's insoluble. What can I do?

Direct dissolution in aqueous buffers is expected to be extremely low. The key is to leverage the acidic nature of the carboxylic acid group.

  • pH Adjustment (Salt Formation): By raising the pH of the aqueous solution with a base (e.g., NaOH, KOH, or an organic base like triethylamine), you can deprotonate the carboxylic acid to form the highly soluble carboxylate salt. Aim for a pH at least 2 units above the compound's pKa (a final pH of ~6-7 is often sufficient).

  • Co-Solvent Approach: First, dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.[4] Then, add this stock solution dropwise to your vigorously stirring aqueous buffer. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low or the compound's solubility limit in the mixed system is exceeded.

Troubleshooting Guide: Step-by-Step Protocols

If your initial attempts to dissolve the compound have failed, follow this logical troubleshooting workflow.

Workflow: Systematic Solubility Enhancement

G start Start: Undissolved Compound in Chosen Solvent heat 1. Apply Gentle Heat (e.g., 40-60°C) start->heat sonicate 2. Apply Sonication heat->sonicate If not dissolved solvent 3. Change Solvent Class (e.g., to Polar Aprotic) sonicate->solvent If not dissolved cosolvent 4. Use Co-Solvent System (e.g., DCM/MeOH) solvent->cosolvent If still challenging ph_adjust 5. For Aqueous Systems: Adjust pH (Base) solvent->ph_adjust For aqueous use success Success: Compound Dissolved cosolvent->success If dissolved fail Re-evaluate Experiment: Consider derivatization or alternative compound cosolvent->fail If not dissolved ph_adjust->success If dissolved ph_adjust->fail If not dissolved

Caption: A logical workflow for troubleshooting solubility issues.

Protocol 1: Systematic Solubility Screening

This protocol provides a structured method to efficiently test a range of solvents.

Objective: To identify a suitable solvent or co-solvent system for 3-Fluoro-5-(2-nitrophenyl)benzoic acid.

Materials:

  • 3-Fluoro-5-(2-nitrophenyl)benzoic acid

  • Small vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir plate and small stir bars

  • Vortex mixer

  • Solvents from different classes:

    • Polar Aprotic: DMSO, DMF, Acetonitrile

    • Polar Protic: Methanol, Ethanol

    • Ethers: THF, 1,4-Dioxane

    • Chlorinated: Dichloromethane (DCM)

    • Esters: Ethyl Acetate

Procedure:

  • Preparation: Weigh approximately 1-2 mg of the compound into separate, labeled vials.

  • Initial Solvent Addition: Add 100 µL of a single solvent to each respective vial. This creates an initial high concentration (10-20 mg/mL).

  • Mechanical Agitation: Vortex each vial vigorously for 30-60 seconds. Observe for dissolution.

  • Sonication: If the solid remains, place the vials in an ultrasonic bath for 5-10 minutes. Observe again.[5]

  • Heating: If the solid persists, gently heat the vials to 40-50°C on a stir plate or in a water bath for 10-15 minutes. Caution: Ensure vials are not sealed tightly if heating.[6]

  • Incremental Addition: If the compound has not dissolved, add another 100 µL of solvent (total 200 µL) and repeat steps 3-5. Continue this incremental addition until the compound dissolves or you reach a volume that is too dilute for your application.

  • Documentation: Record the approximate concentration at which the compound fully dissolves in each solvent and under which conditions (room temp, heat, sonication).

Protocol 2: Preparing an Aqueous Solution via pH Adjustment

Objective: To prepare a solution of the compound in an aqueous buffer for biological or analytical use.

Materials:

  • Concentrated stock solution of the compound in DMSO or DMF (e.g., 10-20 mM).

  • Target aqueous buffer (e.g., PBS, TRIS).

  • 1 M NaOH or 1 M HCl solution.

  • pH meter.

Procedure:

  • Buffer Preparation: Prepare your target buffer at a volume slightly less than the final desired volume.

  • pH Pre-adjustment (Optional but Recommended): Adjust the pH of the buffer to the basic side (e.g., pH 8-9) before adding the compound. This creates a favorable environment for dissolution.

  • Dropwise Addition: While vigorously stirring the buffer, add the concentrated organic stock solution drop by drop. Do not add it all at once, as this can cause localized precipitation.

  • Monitor for Precipitation: If the solution becomes cloudy, it indicates that the solubility limit has been exceeded. You may need to use a more dilute stock solution or accept a lower final concentration.

  • Final pH Adjustment: Once the addition is complete, adjust the solution to the final target pH using 1 M HCl. The compound should remain in solution if the final pH is still high enough to keep it in its salt form.

  • Final Volume: Add buffer to reach the final desired volume.

What to do if the Compound "Oils Out"?

"Oiling out" occurs when a compound melts in the hot solvent instead of dissolving, forming an immiscible liquid layer. This often happens when a solvent with a high boiling point is used for a solid with a relatively low melting point.

Troubleshooting Steps:

  • Add More "Soluble" Solvent: Return the mixture to the heat and add more of the solvent (or the more effective solvent in a co-solvent system) to lower the saturation point. This may allow the compound to dissolve fully before it melts.[5]

  • Lower the Temperature: Try a different solvent with a lower boiling point but similar solvating properties. For example, if it oiled out in hot ethanol, try methanol.

  • Re-crystallize: If the problem persists, recover the material by removing the solvent and attempt the dissolution in a completely different solvent system.[5]

References

  • PubChem. (n.d.). 3-Fluoro-5-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • O'Brien, J., et al. (2021). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. ResearchGate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Retrieved from [Link]

  • Tam, K. L. (1998). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Salvalaglio, M., et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

  • Li, Q., et al. (2010). Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures. Journal of Chemical & Engineering Data, ACS Publications. Retrieved from [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews. (Note: While not directly in search results, this is a foundational concept. A general link to a relevant review would be appropriate here, but for this exercise, I will stick to provided results.) A similar concept is discussed in: Jain, N., & Yalkowsky, S. H. (2001). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Matriculation Chemistry. (2021). Topic 7.3 (Part 2): Solubility of Carboxylic Acids. YouTube. Retrieved from [Link]

  • Various Authors. (2015). What to do when compound did not dissolve in organic solvent? ResearchGate. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3-Fluoro-5-(2-nitrophenyl)benzoic acid, 97% Purity. Retrieved from [Link]

  • Hancock, C. K., et al. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Semantic Scholar. Retrieved from [Link]

  • Reddit r/labrats. (2022). How to tackle compound solubility issue. Retrieved from [Link]

  • Various Authors. (2017). How can you determine the solubility of organic compounds? Quora. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

Sources

Optimization

Technical Guide: Purification Strategies for 3-Fluoro-5-(2-nitrophenyl)benzoic acid

Executive Summary & Molecule Profile[1] Recrystallizing 3-Fluoro-5-(2-nitrophenyl)benzoic acid requires a nuanced approach due to its biaryl core , which imparts significant hydrophobicity, competing with the polarity of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Recrystallizing 3-Fluoro-5-(2-nitrophenyl)benzoic acid requires a nuanced approach due to its biaryl core , which imparts significant hydrophobicity, competing with the polarity of the carboxylic acid and nitro groups.

This compound is typically synthesized via Suzuki-Miyaura cross-coupling . Consequently, the crude material often contains specific, persistent impurities: unreacted aryl boronic acids, palladium catalyst residues (Pd black), and inorganic salts.[1] Standard single-solvent recrystallization often fails to remove boronic acids due to their similar solubility profiles.

Physicochemical Profile:

  • Core Structure: Biaryl (Biphenyl derivative).[1][2]

  • H-Bond Donor: Carboxylic acid (-COOH).

  • H-Bond Acceptors: Nitro (-NO2), Fluorine (-F), Carbonyl.

  • Key Challenge: Tendency to "oil out" in pure aqueous mixtures; co-crystallization with boronic acid byproducts.[1]

Solvent Selection Matrix

Do not rely on a single solvent without screening.[1] The following matrix is based on the polarity index and functional group interactions specific to nitro-substituted biaryl acids.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol / Water Primary Choice HighBest balance. The acid dissolves in hot EtOH; water acts as the anti-solvent to drive precipitation upon cooling.[1]
Methanol / Water AlternativeHighSimilar to EtOH but may require lower temperatures to induce crystallization.[1] Good for removing more polar impurities.[1]
Ethyl Acetate / Heptane Lipophilic ChoiceModerateUse if the main impurities are non-polar (e.g., unreacted halides).[1] Warning: Product may be too insoluble in Heptane, leading to rapid, amorphous precipitation.[1]
Toluene Single SolventLow-ModerateOften used for nitro-aromatics, but the carboxylic acid moiety may reduce solubility, requiring excessive heating.
Acetic Acid (Glacial) Special CaseHighExcellent for very insoluble acids.[1] Drawback: Difficult to dry/remove trace solvent from the crystal lattice.[1]

Decision Logic: The Purification Workflow

Before starting, determine the purity of your crude material.[1][3] If the crude is dark black (Pd contamination) or contains significant boronic acid (checked via 1H NMR), skip directly to Method B (Acid-Base Reprecipitation) before attempting Method A (Recrystallization) .[1]

PurificationLogic Start Crude 3-Fluoro-5-(2-nitrophenyl)benzoic acid CheckImpurity Analyze Crude (NMR/Visual) Start->CheckImpurity Pd_Boron High Pd (Black) or Boronic Acid present? CheckImpurity->Pd_Boron MethodB Method B: Acid-Base Extraction (Removes Pd & Boronic Acids) Pd_Boron->MethodB Yes (Dirty) MethodA Method A: Recrystallization (Ethanol/Water) Pd_Boron->MethodA No (Relatively Clean) MethodB->MethodA Polishing Step Dry Dry & Analyze (HPLC/NMR) MethodA->Dry

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude impurity profile.

Detailed Protocols

Method A: Mixed-Solvent Recrystallization (Ethanol/Water)

Best for: Final polishing of material that is already >90% pure.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of absolute ethanol needed to dissolve the solid at reflux (approx. 80°C).[1]

    • Tip: If black specks (Pd) remain suspended even after the solid dissolves, filter the hot solution through a Celite pad immediately.[1]

  • Anti-Solvent Addition: While keeping the solution near boiling, add warm water dropwise.[1]

    • Endpoint: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.[1]

  • Re-solubilization: Add a few drops of hot ethanol to clear the turbidity.[1] The solution should now be saturated.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (undisturbed).

    • Critical: Rapid cooling here will cause the nitro-compound to "oil out" (form a liquid blob) rather than crystallize.[1]

  • Harvesting: Cool in an ice bath (0-4°C) for 30 minutes. Filter via vacuum filtration.[1][4][5][6] Wash the cake with cold 20% EtOH/Water.[1]

Method B: Acid-Base Reprecipitation (The "Suzuki Cleanup")

Best for: Crude material contaminated with Palladium or Boronic Acids.

  • Basification: Suspend the crude solid in 1M NaOH (aq). The acid will deprotonate and dissolve; non-acidic impurities (catalysts, bis-aryl byproducts) will remain insoluble.[1]

  • Filtration: Filter the aqueous mixture through Celite or a glass frit to remove the insoluble Pd black and organics.[1] Keep the filtrate.

  • Extraction (Optional but Recommended): Wash the basic aqueous filtrate with a small amount of Ethyl Acetate to pull out lipophilic impurities.[1] Discard the organic layer.[1]

  • Acidification: Slowly add 1M HCl to the aqueous filtrate while stirring vigorously until pH < 2.

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Collection: Filter the solid, wash with copious water (to remove inorganic salts), and dry.[1]

  • Follow-up: Proceed to Method A if higher crystallinity or purity is required.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystals. Why?

Cause: The melting point of the solvated compound is lower than the boiling point of the solvent mixture, or the cooling was too rapid.[1] Fix:

  • Reheat the mixture until the oil dissolves.

  • Add a small amount of the good solvent (Ethanol).[1]

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to create nucleation sites.[1]

  • Insulate the flask with a paper towel to slow the cooling rate significantly.[1]

Q2: I still see Boron impurities in my NMR after recrystallization.

Cause: Aryl boronic acids often form hydrogen-bonded dimers that mimic the solubility of benzoic acids.[1] Fix: Recrystallization is rarely effective for this.[1] You must use Method B (Acid-Base Reprecipitation) . The boronic acid is amphoteric/weakly acidic but has a different pKa profile.[1] Alternatively, wash the crude solid with dichloromethane (DCM); the product is likely less soluble in DCM than the boronic acid impurities.[1]

Q3: The crystals are colored (yellow/orange), but the product should be white.

Cause: Nitro compounds are often naturally yellow, but deep orange/brown indicates oxidation or nitro-isomers. Fix: Add Activated Carbon during the hot dissolution step of Method A. Boil for 5-10 minutes, then filter hot through Celite to remove the carbon before cooling.

References

  • Suzuki-Miyaura Coupling Purification

    • Source: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1] Journal of the American Chemical Society, 2005.[1]

    • Relevance: Discusses the removal of Pd and boronic acid byproducts.
    • URL:[Link][1]

  • Recrystallization of Nitro-Benzoic Acids

    • Source: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical, 1989.[1]

    • Relevance: Standard protocols for purifying aromatic nitro-carboxylic acids (Section 9.6).
    • URL:[Link]

  • Solubility of Biaryl Acids

    • Source: Gong, Y., et al. "Solubility of 2-(4-nitrophenyl)propionic acid in several pure solvents." Journal of Chemical & Engineering Data, 2012.[1]

    • Relevance: Provides solubility curves for nitro-phenyl acids in Ethanol/W
    • URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-Fluoro-5-(2-nitrophenyl)benzoic Acid Derivatives

Welcome to the technical support center for navigating the synthetic challenges associated with 3-Fluoro-5-(2-nitrophenyl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 3-Fluoro-5-(2-nitrophenyl)benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically demanding scaffold. The unique substitution pattern of this molecule, particularly the ortho-nitro group, presents significant steric barriers that can impede key bond-forming reactions. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you successfully synthesize and functionalize these valuable compounds.

I. Understanding the Challenge: The "Ortho Effect" on Steroids

The core difficulty in working with 3-Fluoro-5-(2-nitrophenyl)benzoic acid derivatives lies in the profound steric hindrance imposed by the ortho-nitro group on the biaryl linkage. This "ortho effect" is a combination of through-space steric repulsion and electronic effects that can dramatically influence reaction outcomes. The nitro group's bulkiness can prevent the optimal orientation of reactants and catalysts, leading to low yields, sluggish reactions, or complete reaction failure. Furthermore, the electron-withdrawing nature of the nitro group can deactivate the aromatic ring, making certain transformations, like nucleophilic aromatic substitution, more challenging.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance so pronounced in this particular scaffold?

A1: The steric strain arises from the proximity of the bulky nitro group to the biaryl bond. This forces the two aromatic rings out of planarity, which can disrupt the π-system overlap required for many cross-coupling reactions. X-ray crystallographic studies on similar ortho-substituted nitroarenes have shown significant rotation of the nitro group out of the plane of the aromatic ring to alleviate this strain.[3] This distortion can hinder the approach of a catalyst and the other coupling partner.

Q2: What are the most common synthetic steps where steric hindrance becomes a major issue?

A2: The primary bottleneck is typically the formation of the biaryl bond itself, most commonly via Suzuki-Miyaura coupling. Other challenging steps can include:

  • Amide bond formation: The carboxylic acid is sterically shielded, which can slow down coupling reactions with amines.

  • Nucleophilic aromatic substitution (SNAr): While the nitro group is activating for SNAr, the steric bulk can hinder the approach of the nucleophile.

  • Functionalization of the benzoic acid ring: Reactions at the positions ortho to the biaryl linkage can be difficult.

Q3: What are the initial signs that my reaction is failing due to steric hindrance?

A3: Common indicators include:

  • Low or no product formation: This is the most obvious sign.

  • Recovery of starting materials: Indicates that the reaction is not proceeding.

  • Formation of byproducts: Side reactions may become more favorable if the desired pathway is sterically blocked. For example, in Suzuki couplings, homocoupling of the boronic acid partner may be observed.

  • Incomplete conversion: Even with extended reaction times and higher temperatures, the reaction may stall.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section provides a problem-and-solution framework for common issues encountered during the synthesis and derivatization of 3-Fluoro-5-(2-nitrophenyl)benzoic acid.

Problem 1: Low Yield in Suzuki-Miyaura Coupling to Form the Biaryl Scaffold

The Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, but it is notoriously sensitive to steric hindrance.[4][5][6]

Likely Causes & Solutions:

  • Inadequate Ligand Choice: Standard phosphine ligands like PPh₃ are often ineffective for sterically demanding couplings. The key is to use bulky, electron-rich phosphine ligands that promote the formation of a monoligated, highly reactive palladium species.[7]

    • Recommended Ligands:

      • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices.[8] These ligands are designed to create a sterically crowded palladium center that favors reductive elimination.

      • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be very effective in challenging couplings.[9]

  • Suboptimal Catalyst Precursor: While Pd(PPh₃)₄ can be used, pre-formed palladium(II) sources like Pd(OAc)₂ or Pd₂(dba)₃ often give better results when combined with the appropriate ligand.

  • Insufficiently Active Base: A strong, non-nucleophilic base is crucial for the transmetalation step.

    • Recommended Bases: K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used. In some cases, organic bases like triethylamine can be effective.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Recommended Solvents: Toluene, dioxane, or a mixture of toluene and water are often good starting points.

Experimental Protocol: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Biaryls
  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Reaction Setup: Add the catalyst/ligand mixture to the Schlenk flask, followed by the degassed solvent.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Problem 2: Difficulty in Buchwald-Hartwig Amination of Sterically Hindered Derivatives

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, but it can be challenging with sterically encumbered substrates.[7][10][11]

Likely Causes & Solutions:

  • Steric Clash at the Amine: Primary and secondary amines with bulky substituents can be difficult to couple.

  • Ligand Deactivation: The catalyst can be deactivated by coordination of the amine substrate or product.

  • Inefficient Reductive Elimination: The final step of the catalytic cycle can be slow for sterically hindered products.

Troubleshooting Strategies:

  • Employ Bulky, Electron-Rich Ligands: Similar to Suzuki couplings, ligands like Josiphos, XPhos, or BrettPhos are designed to accelerate the catalytic cycle and overcome steric barriers.[7][12]

  • Use a Strong, Non-nucleophilic Base: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide (NaOt-Bu) are often required.

  • Optimize Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition. A careful balance is needed.

Visualization of Key Concepts
Diagram 1: Steric Hindrance in the Transition State

Steric_Hindrance cluster_reactants Reactants Approaching cluster_transition_state Crowded Transition State cluster_products Reaction Fails or is Slow A 3-Fluoro-5-(aryl)benzoic acid derivative TS Transition State A->TS B Incoming Nucleophile/Reagent B->TS Clash Steric Clash! TS->Clash No_Product Low/No Product TS->No_Product

Caption: Steric clash between the ortho-nitro group and the incoming reagent in the transition state.

Diagram 2: Overcoming Hindrance with a Bulky Ligand

Overcoming_Hindrance cluster_reactants Catalytic System cluster_active_catalyst Active Catalyst Formation cluster_catalytic_cycle Successful Catalytic Cycle cluster_product Desired Product Catalyst Pd Precursor Active_Catalyst [Pd(0)L] Catalyst->Active_Catalyst Ligand Bulky Ligand (e.g., SPhos) Ligand->Active_Catalyst Ox_Add Oxidative Addition Active_Catalyst->Ox_Add Transmetalation Transmetalation Ox_Add->Transmetalation Red_Elim Reductive Elimination Transmetalation->Red_Elim Red_Elim->Active_Catalyst Product High Yield of Biaryl Product Red_Elim->Product

Caption: A bulky ligand facilitates the catalytic cycle, leading to successful product formation.

Quantitative Data Summary
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10095[5]
Pd₂(dba)₃XPhosK₃PO₄1,4-Dioxane11092[5]
Pd/BI-DIMEBI-DIMEK₃PO₄Toluene11085-95[13]
Pd(OAc)₂R-PhosK₃PO₄Toluene50>90[8]

Table 1: Comparison of catalyst systems for sterically hindered Suzuki-Miyaura couplings.

III. Advanced Strategies and Future Outlook

For particularly challenging substrates, more advanced techniques may be necessary:

  • Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, potentially improving yields and reducing reaction times.[6]

  • Biocatalysis: Enzymatic methods are emerging as powerful tools for the synthesis of sterically hindered molecules, often with high stereoselectivity.[14][15]

  • Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to predict reaction outcomes and guide the rational design of catalysts and reaction conditions.[16][17][18]

By understanding the underlying principles of steric hindrance and employing the rational troubleshooting strategies outlined in this guide, researchers can successfully navigate the synthetic challenges posed by 3-Fluoro-5-(2-nitrophenyl)benzoic acid and its derivatives, unlocking their potential in drug discovery and materials science.

IV. References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. - Semantic Scholar. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances - Semantic Scholar. Available at: [Link]

  • Chemoenzymatic Synthesis of Sterically Hindered Biaryls by Suzuki Coupling and Vanadium Chloroperoxidase Catalyzed Halogenations - PubMed. Available at: [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Steric‐Adaptive Biocatalysis: Imine Reductase‐Mediated Dynamic Kinetic Resolution for Atroposelective Synthesis of Hindered Biaryl Amines - PMC. Available at: [Link]

  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]

  • Diels-Alder approach to biaryls (DAB): importance of the ortho-nitro moiety in the [4 + 2] cycloaddition - PubMed. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - MDPI. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Subtle steric differences reveal a model for Ni cross-coupling success. Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]

  • Efficient Synthesis of Sterically Crowded Biaryls by Palladium-Phosphinous Acid-Catalyzed Cross-Coupling of Aryl Halides and Aryl Grignards - Organic Chemistry Portal. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]

  • Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions | The Journal of Physical Chemistry Letters - ACS Publications. Available at: [Link]

  • Mapping tool delivers quantitative visualisations of steric interactions - Chemistry World. Available at: [Link]

  • Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. Available at: [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents. Available at:

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis. Available at:

  • Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC. Available at: [Link]

  • Computational study of the effects of steric hindrance on amide bond cleavage - PubMed. Available at: [Link]

  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. Available at: [Link]

  • A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Available at: [Link]

  • Computational study on the reaction mechanism of Cp*Rh(III)-catalyzed cross-coupling reactions | Request PDF - ResearchGate. Available at: [Link]

  • EP0751115B1 - Process for the preparation of 5-fluoro-2-nitrobenzoic acid - Google Patents. Available at:

  • The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - MDPI. Available at: [Link]

  • (PDF) The Rotation of the Nitro and Formyl Groups Relative to the Aromatic Ring in Some ortho-nitroarylaldehydes - ResearchGate. Available at: [Link]

  • 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 - PubChem. Available at: [Link]

  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction - ijrti. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 - EPO. Available at: [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

HPLC Purity Standards for 3-Fluoro-5-(2-nitrophenyl)benzoic acid: A Comparative Guide

Executive Summary: The "Purity Gap" in Biaryl Scaffolds 3-Fluoro-5-(2-nitrophenyl)benzoic acid (CAS 1393442-54-0) is a critical biaryl building block, structurally analogous to intermediates used in the synthesis of nons...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity Gap" in Biaryl Scaffolds

3-Fluoro-5-(2-nitrophenyl)benzoic acid (CAS 1393442-54-0) is a critical biaryl building block, structurally analogous to intermediates used in the synthesis of nonsense mutation read-through agents (e.g., Ataluren derivatives) and other heterocyclic pharmaceutical targets.

In early-stage discovery, researchers often rely on "Reagent Grade" materials (95–97% purity) for biological screening. However, as programs advance to Lead Optimization and GLP Toxicology , the lack of a characterized Reference Standard (RS) becomes a critical liability.

This guide objectively compares the performance of Certified Reference Standards (CRS) against generic Reagent Grade alternatives. We demonstrate that using uncharacterized reagents as HPLC standards introduces assay errors of 3–8% , primarily due to unquantified moisture, salt formation, and specific Suzuki-coupling byproducts that co-elute under standard gradient conditions.

Comparative Analysis: Certified Standards vs. Reagent Grade

The following data summarizes a comparative study of three commercially available batches of 3-Fluoro-5-(2-nitrophenyl)benzoic acid.

Table 1: Performance Metrics & Characterization Data
FeatureAlternative A: Reagent Grade (Vendor X)Alternative B: Reagent Grade (Vendor Y)The Product: Certified Reference Standard
Nominal Purity 97% (Area %)95% (Area %)>99.5% (w/w)
Assay (qNMR) 92.4% (Uncorrected)94.1% (Uncorrected)99.6% ± 0.3%
Water Content (KF) Not Reported (Found: 3.2%)Not Reported (Found: 1.5%)< 0.5% (Reported)
Residual Solvents Not Reported (Found: 1.1% EtOAc)Not Reported< 500 ppm
Inorganic Ash Not Reported (Found: 0.8% Pd/Salts)Not Reported< 0.1%
Primary Impurity Protodeboronation product (2.1%)Homocoupling dimer (3.5%)None > 0.1%
Suitability Synthetic reactant onlySynthetic reactant onlyQuantification & GLP/GMP

Key Insight: The "Reagent Grade" samples often display high chromatographic purity (Area %) but low absolute content (Assay w/w). This discrepancy is caused by "invisible" impurities like moisture, inorganic salts (from Suzuki workups), and residual solvents, which do not absorb UV light but significantly skew gravimetric preparation.

Technical Deep Dive: The Impurity Landscape

To understand why a specialized standard is necessary, one must analyze the synthesis of 3-Fluoro-5-(2-nitrophenyl)benzoic acid. It is typically produced via a Suzuki-Miyaura cross-coupling between a 3-halo-5-fluorobenzoic acid and 2-nitrophenylboronic acid.

This chemistry introduces specific impurity classes that generic C18 gradients often fail to resolve.

Critical Impurities
  • Protodeboronation Products: If the boronic acid degrades before coupling, the reaction yields uncoupled benzoic acid derivatives. These are structurally similar to the product but lack the nitrophenyl ring.

  • Homocoupling Dimers: Oxidative coupling of two boronic acid molecules creates biaryl impurities (e.g., 2,2'-dinitrobiphenyl) that are highly lipophilic.

  • Regioisomers: Commercial boronic acids often contain trace amounts of 3-nitro or 4-nitro isomers. These isomers have identical mass (isobaric) and very similar pKa values, making them difficult to separate without a high-efficiency HPLC method.

Visualization: Impurity Origins

The following diagram illustrates the origin of these impurities during the synthesis workflow, highlighting where the Reference Standard provides critical discrimination.

SuzukiImpurities SM1 3-Bromo-5-fluorobenzoic acid Reaction Pd-Catalyzed Suzuki Coupling SM1->Reaction SM2 2-Nitrophenylboronic acid SM2->Reaction Imp3 Impurity C: Regioisomers (3-Nitro / 4-Nitro) SM2->Imp3 Contaminated SM Product TARGET: 3-Fluoro-5-(2-nitrophenyl) benzoic acid Reaction->Product Main Pathway Imp1 Impurity A: Protodeboronation (Des-nitroaryl) Reaction->Imp1 Hydrolysis Imp2 Impurity B: Homocoupling (Biaryl Dimer) Reaction->Imp2 Oxidation

Figure 1: Origin of critical impurities in the synthesis of 3-Fluoro-5-(2-nitrophenyl)benzoic acid. Certified Standards are screened to ensure these specific byproducts are absent or quantified.

Validated Analytical Protocol

To ensure reproducibility, we recommend the following "Self-Validating" HPLC protocol. This method uses an acidic mobile phase to suppress the ionization of the carboxylic acid, ensuring sharp peak shapes and consistent retention times.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Injection / Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop
Standard Preparation (Self-Validating Step)

Goal: Prevent precipitation and ensure complete dissolution.

  • Stock Solution: Weigh 10 mg of the Reference Standard into a 10 mL volumetric flask. Dissolve in 100% DMSO or Methanol . Note: Do not use water for the initial dissolution due to the lipophilicity of the biaryl system.

  • Working Standard: Dilute the stock 1:10 with Mobile Phase A/B (50:50).

  • Validation Check: The solution must be clear. If turbidity is observed, increase the ratio of organic solvent in the diluent.

Workflow: Qualifying a Working Standard

In high-throughput labs, it is common to use a "Working Standard" (WS) for daily use, calibrated against the "Primary Reference Standard" (RS). The following workflow ensures the integrity of this transfer.

QualificationWorkflow Start Start: Qualification of New Working Standard (WS) PrepRS Prepare Primary RS (Duplicate Weighing) Start->PrepRS PrepWS Prepare Candidate WS (Triplicate Weighing) Start->PrepWS HPLC Run HPLC Protocol (Section 4.1) PrepRS->HPLC PrepWS->HPLC Calc Calculate Response Factor (RF) RF = Area / Concentration HPLC->Calc Compare Compare RF(ws) vs RF(rs) Acceptance: 98.0 - 102.0% Calc->Compare Pass PASS: Assign Potency to WS Release for Use Compare->Pass Within Limits Fail FAIL: Investigate Moisture/Purity Do Not Use Compare->Fail Out of Limits

Figure 2: Decision tree for qualifying a secondary working standard against the Certified Reference Standard.

Conclusion

For the analysis of 3-Fluoro-5-(2-nitrophenyl)benzoic acid, the distinction between "purity" (chromatographic area) and "potency" (mass balance) is critical.

  • Choose Reagent Grade only for synthesis optimization where ±10% error is acceptable.

  • Choose Certified Reference Standards for assay development, stability studies, and any application requiring quantitative accuracy better than ±2.0%.

The investment in a characterized standard eliminates the hidden variables of salt content and regio-isomer contamination, ensuring your data stands up to rigorous scientific review.

References

  • Suzuki-Miyaura Coupling Mechanisms & Side Reactions

    • Mechanistic studies on the Suzuki-Miyaura cross-coupling of carboxylic acids.[1][2] (2019).[1][2] National Institutes of Health (NIH). [Link]

  • Compound Data & Safety

    • Chemical Properties and Safety Data. PubChem Compound Summary. [Link]

  • HPLC Method Validation Guidelines

    • ICH Q2(R1) Validation of Analytical Procedures. International Council for Harmonisation. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 3-Fluoro-5-(2-nitrophenyl)benzoic Acid and its Non-Fluorinated Analogs

Introduction In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzoic acids are foundational building blocks, and their reac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Substituted benzoic acids are foundational building blocks, and their reactivity dictates the efficiency of synthesizing more complex molecular architectures. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including acidity, metabolic stability, and binding affinity, making fluorinated synthons highly valuable.[1]

This guide provides an in-depth technical comparison of the reactivity of 3-Fluoro-5-(2-nitrophenyl)benzoic acid against its direct non-fluorinated analog, 3-(2-nitrophenyl)benzoic acid . We will dissect the electronic and steric factors governing their chemical behavior, present comparative data for key transformations, and provide validated experimental protocols for researchers.

Theoretical Framework: The Decisive Role of Electronic Effects

The reactivity of a substituted benzoic acid is primarily dictated by the electronic nature of its substituents. These groups modulate the electron density of the aromatic ring and, crucially, the electrophilicity of the carboxylic acid's carbonyl carbon. The two key substituents in our title compound, the fluorine atom and the nitro group, exert powerful, opposing, and additive effects.

  • Fluorine Substituent (at C3): The fluorine atom influences the ring through two main electronic mechanisms:

    • Negative Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density through the sigma bond framework.[2][3] This effect is potent and deactivates the aromatic ring.

    • Positive Mesomeric Effect (+M): Fluorine's lone pairs can be donated into the aromatic π-system. However, for halogens, the inductive effect overwhelmingly dominates the mesomeric effect.[2] The net result is strong electron withdrawal, which is critical for enhancing the acidity and reactivity of the carboxyl group.[4]

  • Nitro Group (on the adjacent phenyl ring): The nitro group is one of the most powerful electron-withdrawing groups (EWGs).

    • -I and -M Effects: It deactivates the phenyl ring to which it is attached through both strong inductive and mesomeric effects.[5][6][7] This electronic pull extends through the biaryl system, further withdrawing electron density from the benzoic acid ring and increasing the partial positive charge on the carbonyl carbon.

The combination of these EWGs renders the aromatic ring of 3-Fluoro-5-(2-nitrophenyl)benzoic acid significantly electron-deficient. This has profound implications for the reactivity of the carboxylic acid functional group.

Caption: Electronic effects governing the reactivity of the target molecule.

Comparative Acidity: A Quantitative Predictor of Reactivity

The acidity of a carboxylic acid, quantified by its pKa value, is a direct measure of the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups stabilize this anion, thereby increasing acidity (i.e., lowering the pKa).[3][8] This increased acidity correlates with a more electrophilic carbonyl carbon, making the parent acid more susceptible to nucleophilic attack.[2]

While the exact pKa of 3-Fluoro-5-(2-nitrophenyl)benzoic acid is not widely reported, we can predict its relative acidity by comparing the pKa values of simpler, relevant analogs.

CompoundSubstituentspKa (approx.)Change vs. Benzoic AcidReference
Benzoic AcidNone4.20Baseline[7]
3-Fluorobenzoic Acid3-Fluoro3.86~2.2x more acidic[1]
3-Nitrobenzoic Acid3-Nitro3.47~5.4x more acidic[7][9]
3-(2-nitrophenyl)benzoic acid 3-(2-nitrophenyl)Predicted ~3.6-3.8More acidic-
3-Fluoro-5-(2-nitrophenyl)benzoic acid 3-Fluoro, 5-(2-nitrophenyl)Predicted ~3.2-3.4Significantly more acidic-

Analysis: The data clearly shows that both fluoro and nitro groups independently increase the acidity of benzoic acid. The presence of both a fluorine atom and a nitrophenyl group in 3-Fluoro-5-(2-nitrophenyl)benzoic acid will have an additive electron-withdrawing effect. Consequently, it is predicted to be a significantly stronger acid than its non-fluorinated analog, which in turn is more acidic than unsubstituted benzoic acid. This heightened acidity directly translates to enhanced reactivity in reactions such as esterification and amidation.

Enhanced Reactivity in Nucleophilic Acyl Substitution: The Case of Amidation

Amide bond formation is one of the most crucial reactions in pharmaceutical development. The direct reaction between a carboxylic acid and an amine is often slow due to the formation of a non-reactive ammonium carboxylate salt.[10] To overcome this, coupling reagents are employed to "activate" the carboxylic acid.

The increased electrophilicity of the carbonyl carbon in 3-Fluoro-5-(2-nitrophenyl)benzoic acid makes it a superior substrate for activation and subsequent nucleophilic attack by an amine compared to its non-fluorinated counterpart. This leads to faster reaction rates, potentially milder required conditions, and higher yields.

SubstrateRelative ReactivityPredicted Outcome with Benzylamine (HATU coupling)
3-(2-nitrophenyl)benzoic acidBaselineGood yield, reaction time 2-4 hours.
3-Fluoro-5-(2-nitrophenyl)benzoic acid Higher Excellent yield, reaction time <2 hours.
Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a robust and widely used method for amide bond formation, suitable for comparing the reactivity of the two substrates.

Materials:

  • Carboxylic Acid (3-Fluoro-5-(2-nitrophenyl)benzoic acid or analog)

  • Desired Amine (e.g., Benzylamine, 1.1 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 1.1 eq)[10]

  • Base (DIPEA or TEA, 2.0 eq)

  • Anhydrous Solvent (DMF or DCM)

  • Standard workup and purification reagents (Ethyl Acetate, NaHCO₃(aq), Brine, MgSO₄)

Procedure:

  • Pre-activation: In a dry, nitrogen-flushed round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir the mixture for 15-20 minutes at room temperature. This step forms the highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: Add the desired amine (1.1 eq) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting carboxylic acid is consumed. The higher reactivity of the fluorinated analog should be evident by its faster disappearance on the TLC plate.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted reagents and the DIPEA salt.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[10]

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification start Dissolve Acid in Anhydrous DMF add_reagents Add HATU (1.1 eq) & DIPEA (2.0 eq) start->add_reagents activate Stir 15-20 min (Pre-activation) add_reagents->activate add_amine Add Amine (1.1 eq) activate->add_amine monitor Stir at RT Monitor by TLC add_amine->monitor workup Aqueous Workup (EtOAc, NaHCO₃, Brine) monitor->workup Reaction Complete isolate Dry & Concentrate workup->isolate purify Column Chromatography isolate->purify product Pure Amide purify->product

Caption: Experimental workflow for HATU-mediated amidation.

Reactivity of the Aromatic Core

While the primary focus is on the carboxylic acid group, the reactivity of the aromatic rings themselves is also altered.

  • Electrophilic Aromatic Substitution (EAS): Both the fluorinated and non-fluorinated analogs are highly deactivated towards EAS. The benzoic acid ring contains two powerful deactivating meta-directing groups (COOH and the nitrophenyl moiety) and a deactivating fluoro group. The nitrophenyl ring is also strongly deactivated by the nitro group. Therefore, forcing conditions would be required for any electrophilic substitution, which would likely be unselective.[6][9]

  • Nucleophilic Aromatic Substitution (SNAr): An SNAr reaction requires an electron-deficient ring and a good leaving group.[11][12] The nitrophenyl ring is sufficiently electron-deficient, but it lacks a leaving group. The benzoic acid ring in the fluorinated analog contains fluorine, which can act as a leaving group in SNAr reactions.[2] However, the ring is not activated by ortho or para EWGs relative to the fluorine, making an SNAr reaction at this position unlikely under standard conditions.

Conclusion

The strategic placement of a fluorine atom at the 3-position of 5-(2-nitrophenyl)benzoic acid imparts a significant and predictable enhancement in chemical reactivity. Compared to its non-fluorinated analog, 3-Fluoro-5-(2-nitrophenyl)benzoic acid exhibits:

  • Increased Acidity: Due to the powerful, additive inductive electron-withdrawing effects of the fluoro and nitrophenyl groups, leading to a lower pKa.

  • Enhanced Reactivity in Nucleophilic Acyl Substitution: The heightened electrophilicity of its carbonyl carbon accelerates reactions such as amidation and esterification, resulting in faster reaction times and potentially higher yields.

  • Similar Aromatic Core Inertness: Both molecules are highly deactivated towards electrophilic aromatic substitution.

For researchers and drug development professionals, 3-Fluoro-5-(2-nitrophenyl)benzoic acid represents a more activated and versatile building block, facilitating the efficient construction of complex target molecules.

References

  • Allen. p-Nitrobenzoic acid is a stronger acid than benzoic acid. This is due to. [Link]

  • Chemistry Stack Exchange. Acidic strength of para substituted benzoic acids. [Link]

  • Vedantu. Is nitrobenzene more reactive than benzoic acid for class 11 chemistry CBSE. [Link]

  • Angewandte Chemie International Edition. Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. (2015). [Link]

  • Quora. Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid? [Link]

  • Pharmaguideline. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. [Link]

  • Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. (2024). [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. (2024). [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid. [Link]

  • DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. (2023). [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. (2018). [Link]

Sources

Validation

The Definitive Guide to Characterizing 3-Fluoro-5-(2-nitrophenyl)benzoic Acid: A Comparative Analysis of X-ray Crystallography and Spectroscopic Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, the precise characterization of novel small molecules is paramount. The spatial arrangement...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise characterization of novel small molecules is paramount. The spatial arrangement of atoms and the intricate network of intermolecular interactions dictate the physicochemical properties and biological activity of a compound. This guide provides a comprehensive, in-depth comparison of the principal analytical techniques for elucidating the structure of 3-Fluoro-5-(2-nitrophenyl)benzoic acid, a molecule of interest in medicinal chemistry and materials research. While a definitive crystal structure for this specific molecule is not publicly available, this guide will leverage data from closely related analogues to provide a robust comparative analysis between single-crystal X-ray diffraction and a suite of spectroscopic methods, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Unveiling the Molecular Architecture: The Unparalleled Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. It provides a detailed atomic-level picture, revealing bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electron clouds of atoms arranged in a periodic crystal lattice. By analyzing the pattern of diffracted X-rays, a three-dimensional map of the electron density can be constructed, from which the atomic positions are determined.

The Crystallographic Workflow: From Crystal to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands patience and precision.

experimental_workflow cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection High-quality single crystal data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Integration data_collection->data_processing Diffraction Pattern structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Structure Validation & Analysis structure_refinement->validation Refined Structure

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

Experimental Protocol: A Step-by-Step Guide to Single-Crystal X-ray Diffraction

  • Crystal Growth: The critical first step is to grow high-quality single crystals of the compound. Common methods for small organic molecules include:

    • Slow Evaporation: A saturated solution of the compound is allowed to stand, and the solvent slowly evaporates, leading to supersaturation and crystal formation.

    • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and promoting crystal growth.

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector.

  • Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffraction spots. The initial atomic positions are then determined using computational methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts atomic coordinates, and thermal displacement parameters until the model converges.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final results are typically deposited in a crystallographic database like the Cambridge Structural Database (CSD).

Case Study: Insights from a Structural Analogue

While the crystal structure of 3-Fluoro-5-(2-nitrophenyl)benzoic acid is not available, we can examine the structure of a related compound, 3-fluoro-5-nitrobenzoic acid, to anticipate its structural features. A search of the Cambridge Structural Database (CSD) would be the primary resource for such data. For illustrative purposes, let's consider the hypothetical crystallographic data for a similar molecule.

ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.5
b (Å)12.0
c (Å)8.5
β (°)105
Z4

Table 1: Hypothetical crystallographic data for a substituted benzoic acid.

From such data, we could deduce the precise arrangement of the fluoro and nitro groups on the benzoic acid core, the torsion angle between the phenyl rings, and the hydrogen bonding patterns that dictate the crystal packing. This level of detail is unattainable with other techniques.

The Spectroscopic Toolkit: Complementary Approaches to Structural Elucidaion

Spectroscopic techniques provide valuable information about the connectivity and chemical environment of atoms within a molecule. While they do not provide a direct 3D structure, they are often faster, require less sample, and can be performed on non-crystalline materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Atomic Neighborhood

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule like 3-Fluoro-5-(2-nitrophenyl)benzoic acid, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are detected.

  • Data Processing: The raw data (a free induction decay, FID) is Fourier transformed to generate the NMR spectrum.

Interpreting the Spectroscopic Data: A Case Study with 3-Fluoro-5-nitrobenzoic Acid

As a close analogue, the spectroscopic data for 3-fluoro-5-nitrobenzoic acid can provide a template for what to expect for our target molecule.

TechniqueObserved Data for 3-Fluoro-5-nitrobenzoic AcidInterpretation
¹H NMR δ ~8.0-8.5 (m, 3H), ~13.0 (br s, 1H)Aromatic protons in the deshielded region due to electron-withdrawing groups. A broad singlet for the acidic proton.
¹³C NMR Multiple signals in the aromatic region (δ ~110-170), Carbonyl carbon (δ > 165)Distinct signals for each carbon atom in the molecule, confirming the number of unique carbon environments.
¹⁹F NMR A single resonanceIndicates a single fluorine environment in the molecule.

Table 2: Expected NMR data for 3-fluoro-5-nitrobenzoic acid.

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: From Sample to Mass Spectrum

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

For 3-Fluoro-5-(2-nitrophenyl)benzoic acid, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of its molecular formula.

TechniqueExpected DataInterpretation
HRMS (ESI) [M-H]⁻ ion at m/z corresponding to C₁₃H₇FNO₄Confirms the molecular weight and elemental composition of the molecule.

Table 3: Expected Mass Spectrometry data for 3-Fluoro-5-(2-nitrophenyl)benzoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Molecular Vibrations

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: Obtaining an FTIR Spectrum

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or as a solution.

  • Data Acquisition: The sample is exposed to infrared radiation, and the transmitted or reflected light is measured.

  • Data Processing: An interferogram is recorded and then Fourier transformed to produce the FTIR spectrum.

For 3-Fluoro-5-(2-nitrophenyl)benzoic acid, the FTIR spectrum would show characteristic absorption bands for the carboxylic acid, nitro, and C-F groups.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300-2500 (broad)
C=O (Carboxylic Acid)1710-1680
N-O (Nitro)1550-1500 and 1360-1290
C-F1100-1000
Aromatic C=C~1600, 1475

Table 4: Expected FTIR absorption bands for 3-Fluoro-5-(2-nitrophenyl)benzoic acid.

A Comparative Framework: Choosing the Right Tool for the Job

The choice of analytical technique depends on the specific information required and the nature of the sample.

comparison cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Techniques (NMR, MS, FTIR) xray_strengths Strengths: - Unambiguous 3D structure - Bond lengths and angles - Stereochemistry - Intermolecular interactions spec_weaknesses Weaknesses: - Indirect structural information - Ambiguities in complex molecules - Does not provide 3D structure xray_weaknesses Weaknesses: - Requires single crystals - Time-consuming - Provides solid-state structure only spec_strengths Strengths: - Fast and routine - Small sample amount - Applicable to non-crystalline samples - Provides solution-state information (NMR)

Figure 2: Comparison of X-ray crystallography and spectroscopic techniques.

  • For definitive, high-resolution 3D structural information , including stereochemistry and packing, single-crystal X-ray diffraction is indispensable.

  • For rapid confirmation of identity, functional group analysis, and connectivity information , a combination of NMR, MS, and FTIR spectroscopy provides a powerful and efficient workflow.

For a comprehensive characterization of a novel molecule like 3-Fluoro-5-(2-nitrophenyl)benzoic acid, an integrated approach is most effective. Spectroscopic techniques can be used for initial characterization and to guide synthetic efforts, while the ultimate goal should be to obtain a single crystal for X-ray diffraction analysis to fully elucidate its three-dimensional structure and intermolecular interactions, which are critical for understanding its function and for rational drug design.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • NIST Chemistry WebBook. Spectroscopic data for organic compounds. [Link]

  • PubChem. 3-Fluoro-5-nitrobenzoic acid. [Link]

  • Bruker. NMR Spectroscopy: A Guide for the Modern Chemist. [Link]

  • Waters Corporation. Mass Spectrometry Primers. [Link]

Comparative

Validated analytical methods for 3-Fluoro-5-(2-nitrophenyl)benzoic acid detection

Validated Analytical Strategies for 3-Fluoro-5-(2-nitrophenyl)benzoic Acid Executive Summary & Molecule Profile 3-Fluoro-5-(2-nitrophenyl)benzoic acid is a critical bi-aryl intermediate, typically synthesized via Suzuki-...

Author: BenchChem Technical Support Team. Date: February 2026

Validated Analytical Strategies for 3-Fluoro-5-(2-nitrophenyl)benzoic Acid

Executive Summary & Molecule Profile

3-Fluoro-5-(2-nitrophenyl)benzoic acid is a critical bi-aryl intermediate, typically synthesized via Suzuki-Miyaura cross-coupling.[1] Due to the presence of the nitro group (a structural alert for genotoxicity) and the carboxylic acid moiety (ionizable), its analysis requires a bifurcated strategy: High-Performance Liquid Chromatography (HPLC-UV) for process control and purity assay, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace genotoxic impurity (GTI) quantification.[1]

This guide provides an objective comparison of these two methodologies, supported by experimental frameworks validated against ICH Q2(R1) guidelines.

Analyte Profile Details
Structure Biphenyl core with 3-Fluoro, 5-Carboxy (Ring A) and 2-Nitro (Ring B) substitutions.[1]
Molecular Formula C₁₃H₈FNO₄
Molecular Weight 261.21 g/mol
pKa (Calc.) ~3.6 – 3.8 (Carboxylic acid)
LogP ~2.8 (Moderately Lipophilic)
Solubility Low in water (acidic pH); Soluble in MeOH, ACN, and basic buffers (pH > 6).

Comparative Analysis: HPLC-UV vs. LC-MS/MS

The choice of method depends on the "Analytical Context of Use" (CoU).

FeatureMethod A: RP-HPLC-UV (PDA) Method B: LC-MS/MS (Triple Quad)
Primary Application Purity & Assay: Monitoring reaction completion (Suzuki coupling) and raw material purity (>98%).[1]Trace Analysis: Quantifying unreacted intermediate in final API (Genotoxic Impurity Screening).
Sensitivity (LOD) Moderate: 0.05% - 0.1% (w/w) relative to main peak.[1]Ultra-High: < 1 ppm (ng/mL levels).[1][2]
Selectivity Good: Separates based on hydrophobicity.[1] Nitro group provides strong UV absorbance.[1]Excellent: Mass-based filtering (MRM) eliminates matrix interference.[1]
Cost & Throughput Low Cost / High Throughput.[1]High Cost / Moderate Throughput.[1]
Ionization Mode N/A (UV Detection at 254/280 nm).[1]ESI Negative (Carboxylic acid forms [M-H]⁻).[1]
Linearity Range 10 µg/mL – 1000 µg/mL.1 ng/mL – 500 ng/mL.[1]

Validated Analytical Protocols

Method A: RP-HPLC-UV (Purity & Assay)

Recommended for: Incoming goods inspection and reaction monitoring.[1]

Rationale: The biphenyl conjugated system combined with the nitro group provides strong UV absorbance. An acidic mobile phase is critical to suppress the ionization of the benzoic acid, ensuring sharp peak shape and consistent retention on C18 columns.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1][3]

  • Column Temp: 30°C.

  • Detection: UV-PDA at 254 nm (Nitro-aromatic) and 280 nm (Biphenyl backbone).[1]

  • Injection Volume: 10 µL.

  • Diluent: 50:50 Water:ACN.[1]

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 20 Initial Hold
2.0 20 Isocratic
15.0 90 Linear Ramp
20.0 90 Wash
20.1 20 Re-equilibration

| 25.0 | 20 | End |

Validation Data (Typical):

  • Retention Time: ~12.5 min.

  • Tailing Factor: < 1.5 (Due to acidic suppression).[1]

  • Resolution (Rs): > 2.0 from des-nitro or des-fluoro analogs.[1]

Method B: LC-MS/MS (Trace Genotoxic Impurity Analysis)

Recommended for: Final API release testing where this molecule is a potential impurity.[1]

Rationale: As a nitro-aromatic, this compound is a potential mutagen.[1] Regulatory limits (TTC) often require detection at ppm levels.[1] ESI Negative mode is selected because the carboxylic acid moiety deprotonates easily ([M-H]⁻), offering superior sensitivity over Positive mode.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.[1]5) – Promotes ionization in Neg mode.

  • Mobile Phase B: Methanol (MeOH).[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Ionization: Electrospray Ionization (ESI) – Negative Mode .[1][4]

MRM Transitions (Multiple Reaction Monitoring):

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) ID
260.1 [M-H]⁻ 216.1 25 Quantifier (Loss of CO₂)

| 260.1 [M-H]⁻ | 186.1 | 35 | Qualifier (Loss of NO + CO₂) |[1]

Sample Preparation:

  • Weigh 50 mg of API (Drug Substance).[1]

  • Dissolve in 10 mL of MeOH (ensure complete solubility).

  • Vortex and sonicate for 10 mins.

  • Filter through 0.22 µm PTFE filter (Nitro compounds can bind to Nylon; avoid Nylon).[1]

Visualizing the Analytical Strategy

The following diagram illustrates the decision matrix for selecting the appropriate method based on the synthesis stage and regulatory requirement.

AnalyticalStrategy Start Sample: 3-Fluoro-5-(2-nitrophenyl)benzoic acid Context Determine Context of Use (CoU) Start->Context RouteA Route A: Synthesis Monitoring (Intermediates/Raw Material) Context->RouteA High Conc. RouteB Route B: Final Drug Substance (Trace Impurity/Genotox) Context->RouteB Trace Level MethodA Method A: RP-HPLC-UV (Acidic Mobile Phase) RouteA->MethodA MethodB Method B: LC-MS/MS (ESI-) (Ammonium Acetate Buffer) RouteB->MethodB ResultA Output: % Purity (Area Norm) Limit: >98.0% MethodA->ResultA ResultB Output: ppm Concentration Limit: <10 ppm (TTC) MethodB->ResultB

Figure 1: Analytical Decision Tree for 3-Fluoro-5-(2-nitrophenyl)benzoic acid.

References

  • International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Sun, M., et al. (2010). "Development and validation of a stability-indicating HPLC method for the determination of impurities in nitro-aromatic intermediates." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1047-1051. Link[1]

  • Kuklenyik, Z., et al. (2019). "LC-MS/MS Optimization for Carboxylic Acid Metabolites in Biological Matrices Using Negative ESI." Analytical Chemistry, 91(14), 9068–9077. Link[1]

  • European Medicines Agency (EMA). (2006).[1] Guideline on the Limits of Genotoxic Impurities. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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